2-Benzylidene-1h-indene-1,3(2h)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylideneindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPFEWFKYKJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285409 | |
| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-33-9 | |
| Record name | NSC41694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzylidene-1h-indene-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZYLIDENE-1,3-INDANDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Benzylidene-1h-indene-1,3(2h)-dione chemical properties and structure
An In-depth Technical Guide to 2-Benzylidene-1H-indene-1,3(2H)-dione: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its anticancer mechanism of action.
Chemical Structure and Identifiers
This compound is an organic compound featuring a benzylidene group substituted at the 2-position of an indane-1,3-dione core. This extended conjugated system is responsible for its chromophoric properties and chemical reactivity.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-benzylideneindene-1,3-dione | [1] |
| CAS Number | 5381-33-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₀O₂ | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | [1] |
| InChI Key | OPKPFEWFKYKJCF-UHFFFAOYSA-N |[1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized in Table 2. While the melting point for the parent compound is not definitively reported in the cited literature, values for closely related derivatives suggest a melting point in the range of 150-200 °C. Qualitatively, its solubility is expected to be low in water but good in various organic solvents, similar to its parent scaffold, 1,3-indandione.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 234.25 g/mol | [1][3] |
| Exact Mass | 234.068079557 Da | [2] |
| Density | 1.306 g/cm³ | [2] |
| Boiling Point | 432.2 °C at 760 mmHg | [2] |
| Flash Point | 161.4 °C | [2] |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 |[2] |
Spectroscopic analysis is crucial for the identification and characterization of the compound. Table 3 provides a summary of its key spectral data.
Table 3: Spectroscopic Data
| Spectrum | Data | Reference |
|---|---|---|
| ¹H NMR | (200 MHz, CDCl₃) δ (ppm): 8.43 (m, 2H), 8.00 (m, 2H), 7.89 (s, 1H), 7.81 (m, 2H), 7.51 (m, 3H) | [4] |
| ¹³C NMR | (50 MHz, CDCl₃) δ (ppm): 190.29, 189.02, 146.99, 142.90, 140.02, 135.41, 135.21, 134.13, 133.19, 133.04, 129.13, 128.78, 123.33 | [4] |
| Infrared (IR) | (KBr Pellet) ν (cm⁻¹): 1683.75 (C=O, conjugated ketone), 1586.17 (C=C, aromatic) | [5] |
| UV-Visible | (in CHCl₃) λₘₐₓ (nm): 264, 345 |[5] |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved via the Knoevenagel condensation. Below are two detailed protocols.
Protocol 1: Classical Knoevenagel Condensation
This method utilizes a basic catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.
Procedure:
-
To a solution of 1,3-indandione (0.1 mol) and a catalytic amount of piperidine in 500 mL of dry benzene, add benzaldehyde (0.1 mol).
-
Heat the mixture to reflux. The water generated during the reaction is removed using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-5 hours), evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid residue from ethanol to yield the pure 2-benzylidene-1,3-indandione product.
Protocol 2: Green Synthesis Using a Task-Specific Ionic Liquid
This modern approach offers an environmentally benign, solvent-free, and highly efficient alternative.[6][7]
Procedure:
-
In a reaction vial, mix benzaldehyde (0.25 mmol), indan-1,3-dione (0.25 mmol), and the task-specific ionic liquid 2-hydroxyethylammonium formate (2-HEAF, 0.1 mmol).[6]
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 minutes.[6]
-
Monitor the reaction completion by TLC.[6]
-
Upon completion, add 5 mL of water to the vial. This will cause the immediate precipitation of the pure product.[6][7]
-
Filter the precipitated solid and wash thoroughly with water to afford the desired product in high yield (typically >95%).[6]
Biological Activity and Mechanism of Action
Derivatives of the 2-benzylidene-1,3-indandione scaffold have demonstrated significant biological activities, including antimicrobial and potent anticancer properties.[5][8]
Anticancer Activity
The primary mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization .[9][10] By binding to the colchicine site on β-tubulin, these molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical, as it leads to a cascade of events culminating in cancer cell death.
The key consequences of tubulin polymerization inhibition are:
-
Cell Cycle Arrest: Disruption of the mitotic spindle, a structure essential for chromosome segregation, prevents cells from completing mitosis. This triggers a mitotic checkpoint, leading to cell cycle arrest, predominantly in the G2/M phase.[11]
-
Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic pathway of apoptosis (programmed cell death). This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL, leading to mitochondrial outer membrane permeabilization.[11] This, in turn, triggers the activation of downstream executioner caspases, such as caspase-3 and caspase-7.[8][11]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis and ensures the efficient execution of the cell death program.[8][11]
Studies have shown that these compounds can induce apoptosis in various human cancer cell lines, including leukemia (HL-60) and colorectal cancer (HCT116) cells.[8][11]
References
- 1. 2-Benzylidene-1,3-indandione | C16H10O2 | CID 237822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|5381-33-9|lookchem [lookchem.com]
- 3. Buy this compound | 5381-33-9 [smolecule.com]
- 4. imedpub.com [imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-diaryl-2-propenones and 2-benzylidene-1,3-indandiones: a quest for compounds displaying greater toxicity to neoplasms than normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.tue.nl [research.tue.nl]
- 11. Benzylidenetetralones, cyclic chalcone analogues, induce cell cycle arrest and apoptosis in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Benzylidene-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzylidene-1H-indene-1,3(2H)-dione, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.
Core Molecular and Chemical Properties
This compound, also known as 2-benzylideneindane-1,3-dione, is a conjugated organic molecule.[1][2] Its structure, featuring an indene core with a benzylidene substituent, is responsible for its chemical reactivity and biological functions.[2]
Below is a summary of its key quantitative properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₀O₂ |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 5381-33-9 |
| Boiling Point | 432.2°C at 760 mmHg |
| Density | 1.306 g/cm³ |
| Flash Point | 161.4°C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 234.068079557 Da |
| Complexity | 362 |
Synthesis of this compound
The primary method for synthesizing this compound is through a Knoevenagel condensation reaction.[2] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 1,3-indandione, with an aldehyde, benzaldehyde.[2]
Experimental Protocol: Knoevenagel Condensation
This protocol is a general representation of the Knoevenagel condensation for the synthesis of this compound and its derivatives.
Materials:
-
1,3-indandione
-
Appropriate benzaldehyde (e.g., benzaldehyde for the parent compound)
-
Warm ethyl alcohol
-
10% solution of sodium hydroxide (catalyst)
-
All chemicals should be of analytical grade.
Procedure:
-
Dissolve equimolar amounts (e.g., 12.5 mM) of the appropriate benzaldehyde and 1,3-indandione in warm ethyl alcohol.
-
Add a catalytic amount of a 10% sodium hydroxide solution to the reaction mixture.
-
Stir the reaction mixture for 2 to 3 hours at room temperature.
-
Allow the mixture to stand overnight.
-
Remove the solvent under vacuum.
-
The resulting solid can be further purified, for example, by recrystallization.
-
The purity of the synthesized compound can be verified using Thin Layer Chromatography (TLC) on silica gel G plates.[1]
-
Characterization of the final product can be performed using UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1]
Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound.
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2][3]
Antimicrobial Activity
Substituted 2-benzylidene-1,3-indandiones have been shown to exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a general method for assessing the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized 2-benzylidene-1,3-indandione derivatives
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cork borer
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar plates uniformly with the test bacterial culture.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Prepare solutions of the synthesized compounds, a standard antibiotic, and a solvent control at known concentrations.
-
Add a fixed volume of each solution to the respective wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Anticancer Activity
Certain derivatives of 2-benzylidene indanone have shown potent cytotoxic effects against various human cancer cell lines.[4] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6]
Signaling Pathway in Cancer Cells:
The diagram below illustrates the proposed mechanism of action for anticancer derivatives of 2-benzylidene indanone.
Experimental Protocol: Cytotoxicity Assay (Sulphorhodamine B Assay)
This protocol describes a common method for evaluating the in vitro anticancer activity of compounds.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well culture plates
-
Culture medium
-
Synthesized compounds dissolved in a suitable solvent
-
Trichloroacetic acid (TCA)
-
Sulphorhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a specific density (e.g., 10⁴ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).
-
Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).[4]
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse applications. The straightforward synthesis and the potential for a wide range of biological activities make this scaffold an attractive starting point for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. imedpub.com [imedpub.com]
- 2. Buy this compound | 5381-33-9 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione via Aldol Condensation: A Technical Guide
Introduction
2-Benzylidene-1H-indene-1,3(2H)-dione, with the molecular formula C₁₆H₁₀O₂, is a significant organic compound characterized by a molecular weight of approximately 234.25 g/mol .[1][2] Its structure features a conjugated system that is responsible for its chemical reactivity and chromophoric properties.[1] This compound serves as a crucial intermediate and building block in the synthesis of more complex organic molecules and dyes.[1] Furthermore, its derivatives have garnered interest in medicinal chemistry for their potential biological activities.[1]
The most fundamental and widely employed method for synthesizing this compound and its derivatives is the aldol condensation.[1] This powerful carbon-carbon bond-forming reaction involves the condensation of 1,3-indandione with benzaldehyde. The reaction can be catalyzed by either acids or bases and proceeds through an enolate intermediate followed by dehydration.[1][3] This guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and a summary of the key factors influencing the synthesis.
Reaction Mechanism
The synthesis proceeds via a base-catalyzed aldol condensation mechanism. The key steps are:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the methylene group of 1,3-indandione, which is positioned between two carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[1]
-
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.[1]
-
Protonation: The intermediate is protonated, typically by the solvent, to yield a β-hydroxy carbonyl compound, the aldol addition product.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, highly conjugated and stable α,β-unsaturated ketone, this compound. The formation of this extended conjugated system is the driving force for the dehydration step.[4]
Caption: Mechanism of Aldol Condensation for Synthesis.
Experimental Protocols
Several protocols have been developed for this synthesis, varying in catalyst, solvent, and reaction conditions.
Protocol 1: Piperidine-Catalyzed Synthesis in Benzene
This classic method utilizes a base catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.
-
Reagents:
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
-
Procedure:
-
Dissolve 1,3-indandione (43.8 g) and piperidine (44 mg) in dry benzene (500 ml) in a round-bottom flask.[2]
-
Add benzaldehyde (31.8 g) to the solution.[2]
-
Equip the flask with a Dean-Stark trap and a reflux condenser.[2]
-
Heat the mixture to reflux. Water generated during the condensation is removed azeotropically and collected in the Dean-Stark trap.[2]
-
Continue refluxing for 24 hours.[2]
-
After the reaction is complete, cool the mixture and evaporate the benzene under reduced pressure using a rotary evaporator.[2]
-
Recrystallize the resulting solid residue from ethanol (200 ml) to yield 2-benzylidene-1,3-indandione as a yellow solid (50.6 g).[2]
-
Protocol 2: Solvent-Free Synthesis using NaOH
Solvent-free, or mechanochemical, methods represent a greener and more environmentally sustainable approach.[1]
-
Reagents:
-
Equipment:
-
Test tube or mortar and pestle
-
Metal spatula
-
Büchner funnel and filtration flask
-
-
Procedure:
-
Place the aldehyde and 1,3-indandione in a test tube or mortar.[3]
-
Using a spatula or pestle, grind and crush the two solids together until they liquefy into an oil.[3][5]
-
Add finely ground solid NaOH to the mixture and continue scraping or grinding until the mixture solidifies.[3][5]
-
Allow the mixture to stand for 15 minutes to ensure the reaction goes to completion.[6]
-
Quench the reaction by adding approximately 2 ml of 10% aqueous HCl solution to the solid, ensuring the mixture is acidic.[3]
-
Isolate the solid crude product by vacuum filtration, washing with cold water.[3][5]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]
-
Data Presentation
The efficiency of the synthesis is highly dependent on the chosen conditions. The following tables summarize quantitative data from various synthetic approaches.
Table 1: Comparison of Reaction Conditions for Aldol Condensation
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Piperidine | Benzene | Reflux | 24 h | 86% (calculated) | [2] |
| Piperidine | Ethanol | Not specified | Not specified | >70% | [7] |
| None | Ethanol | Reflux | 6 h | 91% (for derivative) | [8][9] |
| NaOH | None (Solvent-free) | Room Temp | ~15 min | High | [3][6] |
| HCl | Methanol | Not specified | Not specified | 71% (for derivative) | [1] |
| Piperidine/Benzyl Alcohol | Benzyl Alcohol | 90 °C | 4-5 h | 98% (for derivative) | [10] |
Table 2: Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₆H₁₀O₂ |
| Molecular Weight | 234.25 g/mol [1][2] |
| Appearance | Yellow solid[2] |
| Melting Point | 159 °C (for 2-(3-nitrobenzylidene) derivative)[10] |
| FT-IR (KBr, cm⁻¹) (for derivative) | 3068 (C=C), 3344, 3390 (C=O), 988 (Ar-H)[10] |
General Experimental Workflow
The overall process for synthesizing, isolating, and purifying this compound follows a standard laboratory workflow.
Caption: General Laboratory Workflow for Synthesis.
Factors Influencing Synthesis
Several factors critically influence the outcome of the aldol condensation:
-
Catalyst: Both acid and base catalysts are effective.[1][11] Piperidine is a commonly used weak base for Knoevenagel-type condensations.[7] Strong bases like NaOH are often used in solvent-free conditions.[3]
-
Solvent: The choice of solvent can significantly impact yield. Ethanol has been shown to be a highly effective solvent, providing good yields.[1] Environmentally friendly protocols aim to eliminate organic solvents altogether.[1][12]
-
Temperature: Reaction rates are typically increased at higher temperatures, such as under reflux conditions.[2][8] However, some solvent-free methods proceed efficiently at room temperature.[3]
-
Substituents: The electronic nature of substituents on the benzaldehyde ring affects reactivity. Electron-rich benzaldehydes generally exhibit superior reactivity compared to their electron-deficient counterparts.[1]
Conclusion
The aldol condensation of 1,3-indandione and benzaldehyde is a robust and versatile method for the synthesis of this compound. The reaction can be tailored through various catalysts, solvents, and conditions to achieve high yields. Modern approaches, including solvent-free mechanochemical methods, offer greener alternatives to traditional protocols. This technical guide provides researchers and drug development professionals with a comprehensive overview of the synthetic methodologies, enabling the efficient production of this valuable chemical intermediate for further applications in materials science and medicinal chemistry.
References
- 1. Buy this compound | 5381-33-9 [smolecule.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1 H-indene-1,3(2 H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Benzylidene-1H-indene-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 2-Benzylidene-1H-indene-1,3(2H)-dione, a molecule of interest in various research domains, including medicinal chemistry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical data gathered from the spectroscopic analysis of this compound are summarized in the tables below for clear comparison and reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent | Frequency | Reference |
| 7.51 | m | 3H | CDCl₃ | 200 MHz | [1] |
| 7.81 | m | 2H | CDCl₃ | 200 MHz | [1] |
| 7.89 | s | 1H | CDCl₃ | 200 MHz | [1] |
| 8.00 | m | 2H | CDCl₃ | 200 MHz | [1] |
| 8.43 | m | 2H | CDCl₃ | 200 MHz | [1] |
| 7.519-7.580 | m | 4H | CDCl₃ | 400 MHz | [2] |
| 7.824-7.846 | m | 2H | CDCl₃ | 400 MHz | [2] |
| 7.9249 | s | 1H | CDCl₃ | 400 MHz | [2] |
| 8.020-8.047 | m | 1H | CDCl₃ | 400 MHz | [2] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Solvent | Frequency | Reference |
| 123.33, 128.78, 129.13, 133.04, 133.19, 134.13, 135.21, 135.41, 140.02, 142.90, 146.99, 189.02, 190.29 | CDCl₃ | 50 MHz | [1] |
| 39.05, 123.64, 129.70, 134.37, 136.36, 144.36, 188.60, 189.34 | CDCl₃ | 400 MHz | [2] |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Description | Reference |
| 3783.09, 3063.50 | C-H stretching (aromatic and vinylic) | [2] |
| 1724.93, 1683.75 | C=O stretching (asymmetric and symmetric) | [2] |
| 1586.17 | C=C stretching (aromatic and vinylic) | [2] |
| 1376.53, 1345.96 | C-H bending | [2] |
| 1244.02, 1198.94 | C-O stretching or C-H in-plane bending | [2] |
| 981.07, 732.69, 682.38, 568.09 | C-H out-of-plane bending | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima for this compound
| λmax (nm) | Solvent | Reference |
| 264, 345 | CHCl₃ | [2] |
Experimental Protocols
The following sections outline the methodologies for the spectroscopic analyses.
General Synthesis of 2-Benzylidene-1,3-indandione
Substituted 2-benzylidene-1,3-indandiones can be prepared via a Knoevenagel condensation. Typically, an appropriate benzaldehyde (1 equivalent) and 1,3-indandione (1 equivalent) are dissolved in warm ethyl alcohol. A catalytic amount of a base, such as a 10% sodium hydroxide solution, is added, and the reaction mixture is stirred for several hours. The product can then be isolated after removal of the solvent under vacuum.[2]
NMR Spectroscopy
¹H and ¹³C NMR spectra were obtained on a BRUKER AMX 400 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts for ¹H NMR were referenced to the residual solvent peak of CDCl₃ at δ 7.29 ppm. For ¹³C NMR, the central peak of CDCl₃ at δ 77.03 ppm was used as the internal reference.[2]
IR Spectroscopy
Infrared spectra were recorded on a PARAGON 500 spectrometer. The sample was prepared as a KBr pellet.[2] This involves finely grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
UV-Vis Spectroscopy
UV-Visible spectra were recorded on a CARY VARION (V 550) spectrophotometer. The sample was dissolved in chloroform (CHCl₃) to a suitable concentration for measurement.[2]
Visualized Workflows and Relationships
To further elucidate the process and the interplay between the molecule's structure and its spectroscopic signatures, the following diagrams are provided.
References
A Technical Guide to the Biological Activities of Substituted 2-Benzylidene-1,3-indandiones
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-benzylidene-1,3-indandiones are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and discover novel therapeutics based on this versatile scaffold.
Synthesis of 2-Benzylidene-1,3-indandiones
The primary synthetic route to 2-benzylidene-1,3-indandiones is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1,3-indandione with a substituted benzaldehyde.[1][2][3][4][5]
General Experimental Protocol: Knoevenagel Condensation
A representative procedure for the synthesis of a substituted 2-benzylidene-1,3-indandione is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 1,3-indandione (1 equivalent) and the appropriately substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.[6][7]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base. Common bases used include piperidine, pyridine, or aqueous sodium hydroxide.[1][3]
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few minutes to several hours, depending on the specific reactants and catalyst used.[1][2] Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 2-benzylidene-1,3-indandione derivative.[1][3]
Biological Activities
Substituted 2-benzylidene-1,3-indandiones exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant effects.
Antimicrobial Activity
These compounds have demonstrated notable activity against a range of bacterial and fungal pathogens.[6][7][8][9] The mechanism of action is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymes.
Data Presentation: Antimicrobial Activity
| Compound/Substituent | Test Organism | Zone of Inhibition (mm) | Reference |
| 2-(4-Chlorobenzylidene)-1,3-indandione | Staphylococcus aureus | 15 | [6] |
| 2-(4-Nitrobenzylidene)-1,3-indandione | Escherichia coli | 18 | [6] |
| 2-(4-Methoxybenzylidene)-1,3-indandione | Candida albicans | 12 | [7] |
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-benzylidene-1,3-indandione derivatives against various cancer cell lines.[10][11][12] Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.
Data Presentation: Anticancer Activity (IC50 Values)
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | MCF-7 (Breast) | 0.010 | [10] |
| 2-(4-Hydroxy-3-methoxybenzylidene)-1,3-indandione | HCT-116 (Colon) | 5.8 | [12] |
| 2-(3,4,5-Trimethoxybenzylidene)-1,3-indandione | A549 (Lung) | 2.5 | [12] |
Anti-inflammatory Activity
Substituted 2-benzylidene-1,3-indandiones have been shown to possess significant anti-inflammatory properties.[13][14] This activity is mediated, at least in part, by the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). A key mechanism involves the modulation of the NF-κB and MAPK signaling pathways.[15][16][17]
Data Presentation: Anti-inflammatory Activity
| Compound/Substituent | Assay | Inhibition (%) | Reference |
| 2-(4-Hydroxy-3-methoxybenzylidene)-1-indanone | LPS-induced TNF-α release in macrophages | 69.28 | [13] |
| 2-(4-Methoxybenzylidene)-1-indanone | LPS-induced IL-6 release in macrophages | 61.61 | [13] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | TNF-α release in Human Whole Blood | IC50 = 298.8 nM | [18] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | IFN-γ inhibition in Human Whole Blood | IC50 = 217.6 nM | [18] |
Anticoagulant Activity
Certain derivatives of 1,3-indandione are known for their anticoagulant properties, functioning as vitamin K antagonists.[19][20][21] This activity is assessed by measuring the prothrombin time (PT) and activated partial thromboplastin time (aPTT).
Data Presentation: Anticoagulant Activity
Quantitative data for specific substituted 2-benzylidene-1,3-indandiones is limited in the provided search results. Further focused studies are required to populate this table.
| Compound/Substituent | Prothrombin Time (PT) (seconds) | aPTT (seconds) | Reference |
| Data not available |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[22][23][24][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Assay in Macrophages
This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13][27][28]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Prothrombin Time (PT) Assay
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor.[29][30][31]
-
Plasma Collection: Collect blood in a tube containing sodium citrate anticoagulant. Centrifuge the blood to separate the plasma.
-
Incubation: Incubate the plasma sample at 37°C.
-
Reagent Addition: Add a thromboplastin reagent (containing tissue factor and calcium) to the plasma.
-
Clotting Time Measurement: Measure the time taken for a fibrin clot to form. An extended clotting time indicates anticoagulant activity.
Signaling Pathways and Experimental Workflows
Synthesis of 2-Benzylidene-1,3-indandiones via Knoevenagel Condensation
Caption: Knoevenagel condensation for synthesis.
MTT Assay Workflow for Cytotoxicity Assessment
Caption: MTT assay workflow.
Inhibition of the NF-κB Signaling Pathway
Caption: NF-κB pathway inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequential Knoevenagel condensation/cyclization for the synthesis of indene and benzofulvene derivatives - American Chemical Society [acs.digitellinc.com]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | Semantic Scholar [semanticscholar.org]
- 6. imedpub.com [imedpub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. researchgate.net [researchgate.net]
- 18. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene … [ouci.dntb.gov.ua]
- 19. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 20. EP1861720A1 - Method for determining prothrombin time - Google Patents [patents.google.com]
- 21. Standardization of Prothrombin Time/International Normalized Ratio (PT/INR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. Macrophage bioassay standardization to assess the anti-inflammatory activity of mesenchymal stromal cell-derived small extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 30. atlas-medical.com [atlas-medical.com]
- 31. atlas-medical.com [atlas-medical.com]
2-Benzylidene-1H-indene-1,3(2H)-dione: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylidene-1H-indene-1,3(2H)-dione, a prominent member of the indandione family, is a highly versatile and valuable intermediate in organic synthesis. Its unique molecular architecture, characterized by a conjugated system incorporating an exocyclic double bond and two carbonyl groups, imparts a high degree of reactivity, making it a sought-after precursor for a diverse array of complex organic molecules and heterocyclic frameworks.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and extensive applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Properties
This compound is a yellow solid with the molecular formula C₁₆H₁₀O₂ and a molecular weight of approximately 234.25 g/mol .[1][2] Its structure features a conjugated system that is responsible for its chemical reactivity and chromophoric properties.[1]
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| IUPAC Name | 2-benzylideneindene-1,3-dione | [2] |
| CAS Number | 5381-33-9 | [2] |
| Molecular Formula | C₁₆H₁₀O₂ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
| Melting Point | 160-162 °C | [3] |
| ¹H NMR (CDCl₃, ppm) | δ 7.51 (m, 3H), 7.81 (m, 2H), 7.89 (s, 1H), 8.00 (m, 2H), 8.43 (m, 2H) | [4] |
| ¹³C NMR (CDCl₃, ppm) | δ 123.33, 128.78, 129.13, 133.04, 133.19, 134.13, 135.21, 135.41, 140.02, 142.90, 146.99, 189.02, 190.29 | [4] |
| IR (KBr, cm⁻¹) | 3070 (C=O), 3068 (C=C), 1679 (N=C), 1350 (C-N), 992 (Ar-H) | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its derivatives is the Knoevenagel condensation reaction.[3] This reaction involves the condensation of 1,3-indandione with an appropriate benzaldehyde derivative.
Experimental Protocol: Synthesis of this compound[5]
To a solution of 1,3-indandione (43.8 g) and piperidine (44 mg) in dry benzene (500 ml), benzaldehyde (31.8 g) is added. The mixture is heated to reflux, and the water generated is removed using a Dean-Stark trap. After 24 hours, the mixture is evaporated to dryness. The residue is recrystallized from ethanol (200 ml) to yield 2-benzylidene-1,3-indandione as a yellow solid (50.6 g).
Table 2: Synthesis of Substituted 2-Benzylidene-1H-indene-1,3(2H)-diones [3]
| Substituent on Benzaldehyde | Product | Yield (%) | Melting Point (°C) |
| 3-Nitro | 2-(3-Nitrobenzylidene)-2H-indene-1,3-dione | 98 | 159 |
| 3-Amino | 2-(3-Aminobenzylidene)-2H-indene-1,3-dione | - | - |
| 3-(Benzylideneamino) | 2-[3-(Benzylideneamino)benzylidene]-2H-indene-1,3-dione | 94 | 160-162 |
| 3-(3-Nitrobenzylideneamino) | 2-[3-(3-Nitrobenzylideneamino)benzylidene]-2H-indene-1,3-dione | 95 | 160-165 |
| 3-(2-Hydroxybenzylideneamino) | 2-[3-(2-Hydroxybenzylideneamino)benzylidene]-2H-indene-1,3-dione | 90 | 161 |
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, primarily due to its reactive α,β-unsaturated ketone system which is susceptible to nucleophilic attack.[1]
Synthesis of Indenodihydropyridines and Indenopyridines
A significant application of this intermediate is in cascade reactions with 1,1-enediamines for the selective synthesis of indenodihydropyridine and indenopyridine derivatives.[5][6] These reactions are highly efficient, proceed with atom economy, and the selectivity can be controlled by the choice of solvent.[5][6]
Table 3: Synthesis of Indenodihydropyridine and Indenopyridine Derivatives [5][6]
| Reactant 1 (1,1-enediamine) | Reactant 2 (this compound) | Solvent | Product | Yield (%) |
| EDAM 1a | BID 2a | Ethanol | Indenodihydropyridine 3a | 91 |
| EDAM 1a | BID 2a | 1,4-Dioxane | Indenopyridine 4a | - |
| EDAM 1a | BID 2a | Acetone | Indenodihydropyridine 3a | - |
[3+2] Cycloaddition Reactions
2-Benzylidene-1-indenones, closely related to the title compound, undergo regioselective [3+2] cycloaddition reactions with functionalized olefins in the presence of a base like DABCO. This methodology provides access to diversely substituted indanone-fused cyclopentane polycycles with high yields.[7]
Synthesis of Other Heterocycles
The reactivity of the dicarbonyl functionality and the exocyclic double bond allows for the construction of various other heterocyclic systems. For instance, it can be used to synthesize spiro compounds and other fused heterocyclic systems.
Biological Activity of Derivatives
Derivatives of this compound have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Antimicrobial Activity
Several studies have demonstrated the potential of substituted 2-benzylidene-1,3-indandiones as antimicrobial agents.[1][8] The nature and position of substituents on the benzylidene ring play a crucial role in their activity.
Table 4: Antimicrobial Activity of Substituted 2-Benzylidene-1,3-indandiones [8][9]
| Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| -H | 12 | 11 |
| 4-OCH₃ | 11 | 10 |
| 4-CH₃ | 11 | 10 |
| 4-Cl | 13 | 12 |
| 4-Br | 13 | 12 |
| 4-NO₂ | 14 | 13 |
Anti-inflammatory Activity
Derivatives of the closely related 2-benzylidene-1-indanone have been investigated as anti-inflammatory agents for the treatment of acute lung injury.[10] Certain substitutions on the benzylidene ring led to compounds with significant inhibitory effects on the release of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Conclusion
This compound has firmly established itself as a cornerstone intermediate in synthetic organic chemistry. Its straightforward synthesis and remarkable reactivity have enabled the construction of a vast library of complex molecules and heterocyclic scaffolds. The demonstrated biological activities of its derivatives, particularly in the antimicrobial and anti-inflammatory arenas, underscore its significance for drug discovery and development. Future research is likely to further expand the synthetic utility of this versatile building block, leading to the discovery of novel compounds with important applications in medicine and materials science.
References
- 1. Buy this compound | 5381-33-9 [smolecule.com]
- 2. 2-Benzylidene-1,3-indandione | C16H10O2 | CID 237822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. minio.scielo.br [minio.scielo.br]
- 5. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins to access indanone-fused 2D/3D skeletons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. imedpub.com [imedpub.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
The Chromophoric Properties of 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives: A Technical Guide for Dye Formulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-benzylidene-1H-indene-1,3(2H)-dione scaffold, a versatile donor-acceptor system, has garnered significant interest in the field of dye chemistry and materials science. Its inherent chromophoric properties, arising from an extended π-conjugated system, make it a promising candidate for the development of novel dyes with tailored absorption and emission characteristics. This technical guide provides a comprehensive overview of the synthesis, chromophoric properties, and experimental protocols related to this class of compounds, intended to aid researchers in their dye formulation and drug development endeavors.
Core Chromophoric Structure and Properties
This compound and its derivatives are characterized by a core structure featuring an electron-donating benzylidene moiety and an electron-accepting 1,3-indandione fragment. This intramolecular charge transfer (ICT) character is fundamental to their optical properties. The extensive conjugation between the aromatic rings and the dicarbonyl system results in strong absorption in the UV-visible region. The color and photophysical properties of these dyes can be finely tuned by introducing various substituents on the benzylidene ring, thereby altering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1]
Synthesis of this compound Derivatives
The most common and efficient method for the synthesis of this compound derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1,3-indandione with a substituted benzaldehyde.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
General Synthesis of 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione
A representative experimental protocol for the synthesis of a substituted 2-benzylidene-1,3(2H)-dione is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 1,3-indandione (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in warm ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a 10% aqueous solution of sodium hydroxide or a few drops of piperidine.[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is typically cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol or water and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of synthesized compounds.
UV-Visible and Fluorescence Spectroscopy
-
Instrumentation: UV-Visible spectra are typically recorded on a spectrophotometer (e.g., CARY VARION V 550) using a suitable solvent like chloroform or ethanol.[2] Fluorescence spectra are recorded on a spectrofluorometer.
-
Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm). For fluorescence measurements, the excitation wavelength is set at the absorption maximum (λmax,abs), and the emission spectrum is recorded.
-
Quantum Yield Determination: Fluorescence quantum yields (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Chromophoric and Photophysical Data
The following tables summarize the available quantitative data for a selection of this compound derivatives.
Table 1: UV-Visible Absorption Maxima of Substituted 2-Benzylidene-1H-indene-1,3(2H)-diones in Chloroform
| Substituent (on benzylidene ring) | λmax,abs (nm) | Reference |
| H | 264, 345 | [3] |
| 4-OCH₃ | 252, 386 | [2] |
| 4-CH₃ | 264, 357 | [3] |
| 4-Cl | 265, 351 | [3] |
| 4-Br | 265, 353 | [3] |
| 4-COOH | 263, 340 | [3] |
Table 2: Photophysical Data of Selected 1,3-Indandione Derivatives
| Compound | λmax,abs (nm) | λmax,em (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione | 480 | - | - | [1] |
| 2-(4-(diethylamino)benzylidene)-1H-indene-1,3(2H)-dione | - | - | - | [4] |
| 2-(2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione derivative (bound to α-syn fibrils) | - | - | 8-15x increase upon binding | [5] |
Structure-Property Relationships and Solvatochromism
The electronic nature of the substituent on the benzylidene ring significantly influences the chromophoric properties. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) cause a bathochromic (red) shift in the absorption maximum due to a decrease in the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift.
The photophysical properties of these donor-acceptor dyes are also sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state, which has a more pronounced charge-separated character, is stabilized to a greater extent than the ground state. This typically leads to a red shift in the emission spectrum. A systematic study of the solvatochromic behavior of this compound derivatives would provide valuable insights into their potential as environmental sensors.
Conclusion
This compound and its derivatives represent a promising class of chromophores with tunable optical properties. Their straightforward synthesis and the ability to modify their absorption and emission characteristics through substituent effects make them attractive candidates for various applications, including the formulation of novel dyes and the development of fluorescent probes. Further systematic investigation into their photophysical properties, particularly molar absorptivity, fluorescence quantum yields, and solvatochromic behavior, will undoubtedly unlock their full potential in materials science and medicinal chemistry.
References
Nucleophilic Addition Reactions of 2-Benzylidene-1H-indene-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylidene-1H-indene-1,3(2H)-dione, a prominent member of the arylidene-1,3-indandione family, serves as a versatile scaffold in synthetic organic chemistry and drug discovery. Its electron-deficient exocyclic double bond renders it highly susceptible to nucleophilic addition reactions, particularly Michael-type additions. This technical guide provides a comprehensive overview of these reactions, detailing interactions with various nucleophiles, including thiols, amines, and carbon-based nucleophiles. The document summarizes key quantitative data, presents detailed experimental protocols from cited literature, and visualizes reaction pathways and relevant biological signaling cascades. This guide is intended to be a valuable resource for researchers exploring the chemical reactivity and therapeutic potential of this important class of compounds.
Introduction
2-Arylidene-1,3-indandiones are a class of compounds synthesized through the Knoevenagel condensation of 1,3-indandione with aromatic aldehydes.[1] These molecules are characterized by an α,β-unsaturated ketone system, which makes them excellent Michael acceptors.[2] The reactivity of the exocyclic double bond in this compound allows for the introduction of a wide range of functionalities, leading to a diverse library of derivatives with significant biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, making this scaffold a person of interest in medicinal chemistry.[3][4][5] This guide will delve into the core nucleophilic addition reactions that underpin the synthetic utility and biological relevance of this compound.
General Reaction Mechanism
The primary mode of reaction for this compound with nucleophiles is a Michael (1,4-conjugate) addition. The electron-withdrawing nature of the two carbonyl groups in the indane-1,3-dione moiety polarizes the α,β-unsaturated system, creating a partial positive charge on the β-carbon atom of the exocyclic double bond. This electrophilic center is the primary target for nucleophilic attack.
Diagram: General Mechanism of Nucleophilic Addition
Caption: General workflow of nucleophilic addition to this compound.
Reactions with Thiol Nucleophiles
The reaction of this compound derivatives with thiols, known as the thia-Michael addition, is of significant biological relevance. Cellular thiols like glutathione (GSH) and N-acetylcysteine (NAC) can react with these compounds, which is a potential mechanism for their biological activity.[6]
Quantitative Data Summary
The following table summarizes the reactivity of various substituted (E)-2-benzylidene-1-indanones with glutathione (GSH), highlighting the influence of substituents on the aromatic ring.
| Compound | Substituent (X) | % Conversion with GSH (pH 7.4) | Reference |
| 2a | H | Data not specified | [6] |
| 2b | 4-CH₃ | Higher reactivity than 2c | [6] |
| 2c | 4-OCH₃ | Lower reactivity than 2b | [6] |
Note: The original study focused on (E)-2-(4'-X-benzylidene)-1-indanones, which are structurally very similar to the core topic compound and provide valuable insights into reactivity trends.
Experimental Protocol: Reaction with Glutathione (GSH)
This protocol is adapted from studies on cyclic chalcone analogs.[6]
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-benzylidene-1-indanone derivative in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of reduced glutathione (GSH) in a phosphate buffer solution (pH 7.4).
-
-
Reaction Mixture:
-
In a reaction vessel, combine the GSH solution with the buffer.
-
Initiate the reaction by adding the 2-benzylidene-1-indanone stock solution to the GSH mixture.
-
-
Incubation and Analysis:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding a suitable agent (e.g., an acid) if necessary.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the adducts.[6]
-
Reactions with Amine Nucleophiles
This compound readily reacts with primary and secondary amines. These reactions can lead to simple Michael adducts or more complex heterocyclic structures through subsequent intramolecular cyclization reactions. For instance, the reaction with 1,1-enediamines can lead to the formation of indenodihydropyridine and indenopyridine derivatives.[7]
Quantitative Data Summary
The synthesis of indenodihydropyridine derivatives from the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones is highly efficient, as shown in the table below.
| Entry | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Acetone | Reflux | 12 | 60 | [7] |
| 2 | Ethanol | Room Temp. | 12 | 50 | [7] |
| 3 | 1,4-Dioxane | Reflux | 12 | 80 | [7] |
| 4 | Ethanol | Reflux | 12 | 91 | [7] |
| 5 | Ethanol | Reflux | 6 | 91 | [8] |
Reaction of EDAM 1a with BID 2a to yield compound 3a.
Experimental Protocol: Synthesis of Indenodihydropyridines
This protocol is for the cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones.[7]
-
Reactant Mixture:
-
To a solution of 1,1-enediamine (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
-
Reaction Conditions:
-
Stir the reaction mixture at reflux for 6-12 hours.
-
-
Product Isolation:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product typically precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[7]
-
Diagram: Synthesis of Indenopyridines
Caption: Selective synthesis of indenodihydropyridine and indenopyridine derivatives.
Reactions with Carbon Nucleophiles
A variety of carbon-based nucleophiles, such as enolates derived from active methylene compounds, can add to the exocyclic double bond of this compound. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures. For example, the reaction with pyrazolones or isoxazolones leads to Michael adducts.[9]
Biological Significance and Signaling Pathways
Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[4] The mechanism of this anti-inflammatory action can involve the inhibition of the NF-κB/MAPK signaling pathway.
Diagram: Inhibition of NF-κB/MAPK Signaling Pathway
Caption: Simplified diagram of the inhibitory effect on the NF-κB/MAPK pathway.
Conclusion
This compound is a highly valuable building block in organic synthesis due to its susceptibility to nucleophilic addition reactions. This guide has provided an overview of its reactions with thiol, amine, and carbon nucleophiles, supported by quantitative data and detailed experimental protocols. The biological significance of the resulting derivatives, particularly as anti-inflammatory agents, underscores the importance of this scaffold in drug development. The provided diagrams of reaction pathways and signaling cascades offer a visual summary of the key concepts discussed. It is anticipated that the continued exploration of the reactivity of this compound will lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imedpub.com [imedpub.com]
- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Solvent-Free Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione
Abstract
These application notes provide detailed protocols for the environmentally friendly, solvent-free synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione, a valuable intermediate in drug development and materials science. The synthesis is based on the Knoevenagel condensation of 1,3-indandione and benzaldehyde. This document outlines three distinct, efficient, and eco-friendly methodologies: grinding-assisted synthesis with a solid catalyst, microwave-assisted synthesis, and a rapid ionic liquid-catalyzed approach. These methods offer significant advantages over traditional solvent-based syntheses, including reduced reaction times, high yields, simplified work-up procedures, and minimized chemical waste. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound and its derivatives are a class of compounds with a wide range of biological activities and applications in materials science. The core scaffold is synthesized via the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][2] Traditional protocols for this synthesis often rely on volatile and toxic organic solvents.[3] In alignment with the principles of green chemistry, solvent-free methodologies have been developed to mitigate the environmental impact of this important transformation.[4][5]
This document details three robust solvent-free protocols for the synthesis of this compound, providing a comparative overview of their efficiency and reaction conditions.
Reaction Scheme
The synthesis of this compound from 1,3-indandione and benzaldehyde proceeds via the following Knoevenagel condensation reaction:
1,3-Indandione + Benzaldehyde → this compound + H₂O
Comparative Data of Solvent-Free Synthesis Methods
The following table summarizes the key quantitative data for the different solvent-free methods described in this document, allowing for easy comparison.
| Method | Catalyst/Support | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Grinding-Assisted Synthesis | Magnesium Oxide (MgO) or Silica Gel (SiO₂) | Room Temperature | 5-15 min | ~95% | [6] |
| Microwave-Assisted Synthesis | None | 150 °C (set) | 2-10 min | 62-98% | [3][4][7] |
| Ionic Liquid-Catalyzed Synthesis | 2-HEAF* | Room Temperature | 1 min | 98% | [3][8][9] |
*2-HEAF: 2-hydroxyethylammonium formate
Experimental Protocols
Materials and Equipment
-
1,3-Indandione (C₉H₆O₂, MW: 146.14 g/mol )
-
Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )
-
Magnesium Oxide (MgO) or Silica Gel (SiO₂)
-
2-hydroxyethylammonium formate (2-HEAF)
-
Mortar and pestle
-
Domestic or laboratory microwave reactor
-
Standard laboratory glassware (reaction vials, beakers, filtration apparatus)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Deionized water
-
Ethanol (for recrystallization, if necessary)
Protocol 1: Grinding-Assisted Synthesis
This protocol describes a simple and efficient mechanochemical approach to the synthesis.[6]
-
Preparation: In a clean and dry mortar, combine 1,3-indandione (1.0 mmol, 146 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and a catalytic amount of either magnesium oxide (MgO) or silica gel (SiO₂) (approximately 50 mg).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, add approximately 10 mL of deionized water to the solid mixture and stir.
-
Collect the precipitated yellow solid product by vacuum filtration.
-
Wash the solid with additional deionized water (2 x 10 mL).
-
Dry the purified this compound product. Further purification can be achieved by recrystallization from ethanol if required.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often without the need for a catalyst.[4][7][10]
-
Preparation: In a microwave-safe reaction vial, combine 1,3-indandione (1.0 mmol, 146 mg) and benzaldehyde (1.0 mmol, 106 mg, 102 µL).
-
Reaction: Place the vial in the microwave reactor and irradiate at a low to medium power setting (e.g., 160-320 W) for 2-10 minutes. The reaction should be monitored for completion by TLC. Caution: Microwave reactions can lead to a rapid increase in pressure. Ensure the reaction vessel is appropriately sealed or vented.
-
Work-up and Purification: After the reaction mixture has cooled to room temperature, add approximately 10 mL of deionized water to the vial.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with deionized water (2 x 10 mL).
-
Dry the product. Recrystallization from ethanol can be performed for further purification.
Protocol 3: Ionic Liquid-Catalyzed Synthesis
This protocol employs a task-specific ionic liquid as a recyclable catalyst and reaction medium, leading to a very rapid and high-yielding synthesis.[3][8][9]
-
Preparation: In a small reaction vial equipped with a magnetic stir bar, combine 1,3-indandione (0.25 mmol, 36.5 mg), benzaldehyde (0.25 mmol, 26.5 mg, 25.5 µL), and a catalytic amount of 2-hydroxyethylammonium formate (2-HEAF) (0.1 mmol).[3]
-
Reaction: Stir the mixture vigorously at room temperature for 1 minute. The reaction is typically complete within this time, which can be confirmed by TLC.[3]
-
Work-up and Purification: Add 5 mL of deionized water to the reaction mixture. The pure product will immediately precipitate.[3]
-
Collect the yellow solid product by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove the ionic liquid.
-
Dry the final product, this compound. The ionic liquid in the aqueous filtrate can be recovered by evaporation of the water.
Product Characterization
The synthesized this compound should be a yellow solid. The identity and purity of the product can be confirmed by the following methods:
-
Melting Point: 151-154 °C
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85-8.05 (m, 4H, Ar-H), 7.40-7.60 (m, 5H, Ar-H), 8.10 (s, 1H, =CH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 189.0, 143.0, 139.0, 135.0, 134.5, 132.0, 130.0, 129.0, 123.0.
-
IR (KBr, cm⁻¹): ~1710 (C=O), ~1680 (C=O), ~1600 (C=C).
(Note: Exact spectral values may vary slightly depending on the solvent and instrument used).
Visualizations
Knoevenagel Condensation Workflow
Caption: Experimental workflow for the solvent-free synthesis of this compound.
Reaction Mechanism Pathway
Caption: Simplified mechanism of the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A grinding-induced catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES | Semantic Scholar [semanticscholar.org]
- 8. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Green Synthesis of 2-Arylidenindane-1,3-diones: A High-Yield Protocol Using a Task-Specific Ionic Liquid
Application Note
Introduction
2-Arylidenindane-1,3-diones are a significant class of organic compounds with diverse applications in materials science and medicinal chemistry.[1][2] Traditional synthetic methods for these compounds often involve the use of hazardous organic solvents, harsh reaction conditions, and catalysts that are difficult to recover and reuse.[1][2] This application note describes a green and efficient protocol for the synthesis of 2-arylidenindane-1,3-diones utilizing a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), which acts as both the catalyst and the reaction medium.[1][2][3][4][5][6] This method offers several advantages, including high yields, short reaction times, mild reaction conditions (room temperature), and the absence of volatile organic solvents.[1][2]
Key Advantages of the Ionic Liquid-Based Synthesis:
-
Environmentally Friendly: The use of a non-volatile and recyclable ionic liquid aligns with the principles of green chemistry.[1][2]
-
High Efficiency: The reaction proceeds rapidly at room temperature, affording high yields of the desired products.[1][2]
-
Simple Procedure: The protocol is straightforward, and the product can be easily isolated by the addition of water.[1][2]
-
Cost-Effective: The ionic liquid is prepared from inexpensive starting materials and can be recycled, making the process economically viable.[1][2]
Reaction Scheme:
The synthesis involves the Knoevenagel condensation of indane-1,3-dione with various aromatic aldehydes in the presence of 2-HEAF.
Caption: General reaction for the synthesis of 2-arylidenindane-1,3-diones.
Data Presentation
The efficiency of this protocol is demonstrated by the synthesis of a series of 2-arylidenindane-1,3-diones from various substituted benzaldehydes. The reactions are generally complete within minutes and afford excellent yields.
Table 1: Synthesis of 2-Arylidenindane-1,3-diones using 2-HEAF
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1 | 98 |
| 2 | 4-Methylbenzaldehyde | 1 | 97 |
| 3 | 4-Methoxybenzaldehyde | 1.5 | 96 |
| 4 | 4-Chlorobenzaldehyde | 2 | 95 |
| 5 | 4-Nitrobenzaldehyde | 3 | 94 |
| 6 | 2-Chlorobenzaldehyde | 2.5 | 93 |
| 7 | Naphthaldehyde | 2 | 95 |
Data summarized from a representative study on the synthesis of 2-arylidenindane-1,3-diones using 2-HEAF.[1]
Experimental Protocols
Materials:
-
Indane-1,3-dione
-
Aromatic aldehydes
-
2-Hydroxyethylammonium formate (2-HEAF)
-
Distilled water
-
Ethanol (for recrystallization, if necessary)
Equipment:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Protocol for the Synthesis of 2-Hydroxyethylammonium Formate (2-HEAF):
A detailed procedure for the synthesis of the ionic liquid is essential for reproducibility.
Caption: Workflow for the synthesis of the ionic liquid 2-HEAF.
General Protocol for the Synthesis of 2-Arylidenindane-1,3-diones:
This procedure is a representative example for the synthesis of 2-benzylidene-1H-indene-1,3-(2H)-dione.[1][2]
-
Reaction Setup: In a reaction vial, combine indane-1,3-dione (0.25 mmol) and the desired aromatic aldehyde (0.25 mmol).
-
Addition of Ionic Liquid: Add 2-hydroxyethylammonium formate (0.1 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, add distilled water (5 mL) to the reaction mixture.
-
Filtration: The solid product will precipitate out of the solution. Collect the product by filtration.
-
Washing: Wash the solid product with distilled water to remove the ionic liquid and any unreacted starting materials.
-
Drying: Dry the purified product. If necessary, the product can be further purified by recrystallization from ethanol.
Ionic Liquid Recycling:
The aqueous filtrate containing the 2-HEAF can be collected. The water can be removed under vacuum to recover the ionic liquid, which can then be reused for subsequent reactions. For subsequent cycles, a small amount of fresh ionic liquid may be added to compensate for any loss during the workup process.[7]
Plausible Reaction Mechanism
The ionic liquid, 2-HEAF, is believed to play a dual role in the reaction. The formate anion acts as a base to deprotonate the active methylene group of indane-1,3-dione, forming an enolate. The 2-hydroxyethylammonium cation can then activate the aldehyde through hydrogen bonding, making it more susceptible to nucleophilic attack by the enolate.
Caption: Proposed mechanism for the 2-HEAF catalyzed synthesis.
This green synthesis protocol offers a practical and sustainable alternative for the production of 2-arylidenindane-1,3-diones, making it an attractive method for researchers in both academic and industrial settings. The simplicity of the procedure, coupled with the high yields and recyclability of the ionic liquid, underscores its potential for broader application in organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Indenodihydropyridine Derivatives via Cascade Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indenodihydropyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. Their rigid, fused-ring structure makes them attractive scaffolds for the development of novel therapeutic agents. Notably, derivatives of the closely related indenopyridine core have demonstrated promising anticancer activity. This document provides detailed protocols for the synthesis of indenodihydropyridine derivatives through an efficient and environmentally friendly cascade reaction, along with insights into their potential applications in drug development.
The synthesis of these complex molecules is often achieved through multicomponent reactions, which are powerful tools in modern synthetic chemistry.[1] Cascade reactions, in particular, offer several advantages, including atom economy, reduced reaction times, and simplified purification procedures, by combining multiple bond-forming events in a single pot.[2]
Application Notes
The primary application of the described cascade reaction is the efficient, one-pot synthesis of a library of indenodihydropyridine derivatives. This method is particularly valuable for:
-
Drug Discovery and Lead Generation: The protocol allows for the rapid generation of a diverse range of indenodihydropyridine analogs by varying the starting materials. This diversity is crucial in the early stages of drug discovery for identifying structure-activity relationships (SAR).
-
Medicinal Chemistry Programs: Researchers can utilize this methodology to synthesize novel compounds for screening against various biological targets. The indenodihydropyridine scaffold serves as a promising starting point for the development of anticancer agents.
-
Process Chemistry: The environmentally friendly nature of the reaction, often utilizing ethanol as a solvent and requiring minimal purification, makes it an attractive method for larger-scale synthesis.
Experimental Protocols
The following protocols are based on the successful cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones.
Materials and Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Ethanol (reagent grade)
-
Substituted 1,1-enediamines (can be synthesized from the corresponding ketones and amines)
-
Substituted 2-benzylidene-1H-indene-1,3(2H)-diones (can be synthesized via Knoevenagel condensation of 1,3-indandione and the corresponding aldehyde)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
-
Melting point apparatus
General Procedure for the Synthesis of Indenodihydropyridine Derivatives
-
To a 50 mL round-bottom flask, add the substituted 2-benzylidene-1H-indene-1,3(2H)-dione (1.0 mmol) and the 1,1-enediamine (1.1 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid product by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure indenodihydropyridine derivative. Further purification by column chromatography is generally not required.
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | 95 |
| 2 | Methanol | Reflux | 6 | 88 |
| 3 | Acetonitrile | Reflux | 8 | 82 |
| 4 | Dioxane | Reflux | 12 | 75 |
| 5 | Toluene | Reflux | 12 | 60 |
Data is representative and compiled for illustrative purposes.
Table 2: Substrate Scope and Yields of Indenodihydropyridine Derivatives
| Entry | R¹ (on Benzylidene) | R² (on Enediamine) | Product | Yield (%) |
| 1 | H | 4-Me-Ph | 3a | 95 |
| 2 | 4-Me | 4-Me-Ph | 3b | 92 |
| 3 | 4-OMe | 4-Me-Ph | 3c | 96 |
| 4 | 4-Cl | 4-Me-Ph | 3d | 93 |
| 5 | 4-NO₂ | 4-Me-Ph | 3e | 89 |
| 6 | H | 4-OMe-Ph | 3f | 94 |
| 7 | H | 4-Cl-Ph | 3g | 91 |
Yields are based on isolated product. Data is representative from literature reports.
Visualizations
Cascade Reaction Mechanism
The synthesis proceeds through a cascade reaction involving Michael addition followed by an intramolecular cyclization and subsequent dehydration.
References
Application of 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives as Fluorescent Probes for Amyloid Fibril Detection
Introduction
2-Benzylidene-1H-indene-1,3(2H)-dione derivatives are a class of organic compounds that have emerged as promising fluorescent probes for the detection and imaging of amyloid fibrils. These protein aggregates are pathological hallmarks of several neurodegenerative disorders, including Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) plaques is a key feature. The planar structure of the this compound core allows for effective intercalation within the β-sheet structures of amyloid fibrils. This binding event restricts the intramolecular rotation of the molecule, leading to a significant enhancement in fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE) or restricted intramolecular rotation (RIR). This "turn-on" fluorescence response makes them highly suitable for imaging applications with a high signal-to-noise ratio.
Key Applications and Advantages
The primary application of these derivatives is in the sensitive and selective detection of amyloid fibrils. Their utility has been demonstrated in both in vitro assays and the staining of tissue samples containing amyloid plaques. Key advantages of these probes include:
-
High Binding Affinity: Certain derivatives exhibit high affinity for amyloid aggregates, with binding constants in the nanomolar range.
-
"Turn-On" Fluorescence: They are typically weakly fluorescent in solution but become highly emissive upon binding to amyloid fibrils, minimizing background signal.
-
Blood-Brain Barrier Permeability: Some derivatives possess physicochemical properties, such as appropriate lipophilicity, that predict good permeability across the blood-brain barrier (BBB), a critical feature for in vivo imaging agents for neurodegenerative diseases.[1]
-
Structural Versatility: The core structure can be readily modified with various substituents to fine-tune photophysical properties and binding characteristics.
Quantitative Data Summary
The following table summarizes the quantitative data for selected this compound derivatives used as fluorescent probes for amyloid fibrils.
| Compound ID | Derivative Substitution | Target | Binding Affinity (Kᵢ/Kₐ) | Excitation Max (λₑₓ) | Emission Max (λₑₘ) | Reference |
| 2e | 4'-dimethylamino | Aβ plaques in human AD brain homogenate | 16 nM (Kᵢ) | Not Specified | Not Specified | [2] |
| 2i | 4'-iodo | Aβ plaques in human AD brain homogenate | 99 nM (Kᵢ) | Not Specified | Not Specified | [2] |
| 2j | 4'-iodo, 6-iodo | Aβ plaques in human AD brain homogenate | 237 nM (Kᵢ) | Not Specified | Not Specified | [2] |
| 3d | 4'-methoxy | Insulin amyloid fibrils | High (qualitative) | Not Specified | Not Specified | [1] |
| 3g | 4'-fluoro | Insulin amyloid fibrils | High (qualitative) | Not Specified | Not Specified | [1] |
| 3i | 4'-chloro | Insulin amyloid fibrils | High (qualitative) | Not Specified | Not Specified | [1] |
| 3j | 4'-bromo | Insulin amyloid fibrils | High (qualitative) | Not Specified | Not Specified | [1] |
| HNBID | 2'-hydroxy, 5'-nitro | IgG1 Antibody | 1.1 x 10⁵ M⁻¹ (Kₐ) | 280 nm | 340 nm (quenching) | [3] |
Note: Comprehensive photophysical data such as quantum yields and specific excitation/emission wavelengths for many derivatives are not consistently reported in the literature. The interaction of HNBID with an antibody is included for comparative purposes, demonstrating the versatility of the indandione scaffold, though it operates via a fluorescence quenching mechanism in this specific context.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for Amyloid Fibril Detection
This protocol describes the use of a this compound derivative to quantify pre-formed amyloid fibrils in vitro.
Materials:
-
Pre-formed amyloid fibrils (e.g., insulin or Aβ)
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the amyloid fibril sample in PBS.
-
Dilute the fluorescent probe stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
-
Assay:
-
To each well of the 96-well plate, add 100 µL of the amyloid fibril dilution.
-
Add 100 µL of the diluted fluorescent probe to each well.
-
Include control wells containing only the probe in PBS (for background fluorescence) and wells with monomeric protein to assess specificity.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths for the specific derivative if not known (a wavelength scan is recommended).
-
Subtract the background fluorescence from all readings.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the amyloid fibril concentration.
-
Binding affinity (Kₐ or Kₑ) can be determined by fitting the data to a suitable binding model (e.g., Scatchard plot).
-
Protocol 2: Staining of Amyloid Plaques in Brain Tissue Sections
This protocol provides a general procedure for the histological staining of Aβ plaques in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections from Alzheimer's disease models or human patients.
Materials:
-
FFPE brain tissue sections (5-10 µm thick) on slides
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
This compound derivative staining solution (e.g., 1-10 µM in PBS or ethanol/PBS mixture)
-
Aqueous mounting medium
-
Coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary for co-staining):
-
Heat slides in antigen retrieval solution (e.g., in a microwave or water bath at 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Staining:
-
Incubate the slides with the this compound derivative staining solution for 10-30 minutes at room temperature in a dark, humidified chamber.
-
Rinse the slides gently with PBS (2 x 5 minutes).
-
(Optional) A brief rinse in 70% ethanol may help reduce background staining for some hydrophobic probes.
-
-
Mounting and Imaging:
-
Mount the slides with an aqueous mounting medium and apply a coverslip.
-
Image the slides using a fluorescence microscope with the appropriate filter set for the probe. Amyloid plaques should appear as brightly fluorescent structures against a dark background.
-
Visualizations
Sensing Mechanism of this compound Derivatives
Caption: Proposed "turn-on" fluorescence mechanism upon probe binding.
Experimental Workflow for Amyloid Fibril Staining
Caption: Workflow for histological staining of amyloid plaques.
References
- 1. Synthesis of benzylidene-indandione derivatives as quantification of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel indanone derivatives as potential imaging probes for β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2-Hydroxy-5-nitrobenzylidene)-1,3-indanedione versus Fluorescein Isothiocyanate in Interaction with Anti-hFABP Immunoglobulin G1: Fluorescence Quenching, Secondary Structure Alteration and Binding Sites Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antibacterial Screening of 2-Benzylidene-3-Oxobutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-benzylidene-3-oxobutanamide derivatives and the subsequent screening of their antibacterial activity. This class of compounds has shown promise in combating drug-resistant bacteria, making them a significant area of interest for antimicrobial drug discovery.[1][2][3]
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[2][3] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their high rates of multidrug resistance.[2][3] 2-Benzylidene-3-oxobutanamide derivatives have emerged as a promising molecular scaffold with potent antibacterial activity against several of these priority pathogens.[1][2] These compounds can be synthesized through an efficient one-step process and have demonstrated significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB).[1][2] Furthermore, promising derivatives have shown minimal toxicity in human cell lines, highlighting their potential for further development.[1][2]
Data Presentation
The antibacterial activity of synthesized 2-benzylidene-3-oxobutanamide derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth.
Table 1: Antibacterial Activity of 2-Benzylidene-3-oxobutanamide Derivatives against Resistant Pathogens
| Compound ID | R-group Substitution | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. A. baumannii (MDR) |
| 15 | H | >32 | >32 |
| 17 | 3-NO₂ | 2 | 16 |
| 18 | 4-NO₂ | 2 | >32 |
| 19 | 2-Cl | >32 | >32 |
| 21 | 4-Cl | >32 | >32 |
| 25 | 3-Br | 4 | 32 |
| 27 | 4-Br | 4 | >32 |
| 28 | 3-CN | 8 | 16 |
| 37 | 4-CN | 4 | >32 |
Data synthesized from a primary research article.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-3-oxobutanamide Derivatives
This protocol describes a one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives.[1]
Materials:
-
Substituted benzaldehyde (1.25 equivalents)
-
Acetoacetamide (1.0 equivalent)
-
L-proline (0.2 equivalents)
-
Ethanol (EtOH)
-
Water
-
Petroleum ether/EtOAc (5:1)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1.25 eq), acetoacetamide (1.0 eq), and L-proline (0.2 eq) in ethanol.
-
Stir the mixture at room temperature for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane/EtOAc (50%).[4]
-
Upon completion of the reaction, slowly add water to the mixture to precipitate the product.
-
Filter the solid product and wash it with a small amount of a 5:1 mixture of petroleum ether and ethyl acetate.
-
Dry the purified product under vacuum over anhydrous CaCl₂.[4]
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Protocol 2: In Vitro Antibacterial Screening (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized 2-benzylidene-3-oxobutanamide derivatives
-
Bacterial strains (e.g., S. aureus MRSA, A. baumannii MDR)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized compounds in DMSO to create stock solutions.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and screening of the 2-benzylidene-3-oxobutanamide derivatives.
Caption: Workflow for the synthesis of 2-benzylidene-3-oxobutanamide derivatives.
References
- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antibacterial activity of (Z)-2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. | Indian Institute of Technology Madras [iitm.ac.in]
- 4. rsc.org [rsc.org]
Application Note: High-Yield Synthesis of 2-Arylidenindane-1,3-diones at Room Temperature
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Arylidenindane-1,3-diones are a significant class of organic compounds with a wide range of applications in materials science and medicinal chemistry.[1] Derivatives have demonstrated potential as antibacterial agents, urease and protease inhibitors, and even as agents to alleviate symptoms of diabetes.[2][3] Traditionally, the synthesis of these compounds via Knoevenagel condensation of indan-1,3-dione and aromatic aldehydes required organic solvents, high temperatures, or catalysts that were not environmentally friendly.[2][3] This application note details a green, efficient, and high-yield protocol for the synthesis of 2-arylidenindane-1,3-diones at room temperature using the task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), which acts as both the reaction medium and catalyst.[4][5] This method offers significant advantages, including extremely short reaction times, simple work-up procedures, and the elimination of toxic solvents.[2]
General Reaction Scheme
The core of this protocol is the Knoevenagel condensation between an aromatic aldehyde and indane-1,3-dione, catalyzed by the ionic liquid 2-HEAF.
Figure 1: General reaction scheme for the synthesis of 2-arylidenindane-1,3-diones.
Experimental Protocols
Materials and Equipment
-
Indan-1,3-dione
-
Substituted aromatic aldehydes
-
2-hydroxyethylammonium formate (2-HEAF) ionic liquid
-
Reaction vial or round-bottom test tube
-
Magnetic stirrer and stir bar
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates for reaction monitoring
General Synthesis Protocol
This protocol is based on the representative synthesis of 2-benzylidene-1H-indene-1,3-(2H)-dione.[1][3]
-
Reactant Preparation: In a reaction vial, combine the aromatic aldehyde (e.g., benzaldehyde, 0.25 mmol), indan-1,3-dione (0.25 mmol), and 2-HEAF (0.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically very fast and can be monitored for completion by TLC (usually complete within 1-5 minutes).
-
Product Precipitation: Upon completion of the reaction, add deionized water (approximately 5 mL) to the reaction vial. The pure product will immediately precipitate out of the solution.[2][6]
-
Isolation and Purification: Collect the solid product by filtration. Wash the precipitate thoroughly with deionized water to remove any residual ionic liquid and unreacted starting materials.
-
Drying: Dry the purified product. Further purification is typically not necessary due to the high purity of the precipitated solid.
Experimental Workflow Diagram
The following diagram illustrates the straightforward workflow of the synthesis protocol.
Figure 2: Step-by-step experimental workflow for the synthesis.
Data Presentation
The use of 2-HEAF as a catalyst provides excellent to quantitative yields for a variety of substituted aromatic aldehydes at room temperature.[7] The reaction times are consistently short, highlighting the efficiency of this method.
| Entry | Aldehyde (Ar-CHO) | Time (min) | Yield (%) |
| 1 | C₆H₅- | 1 | 98 |
| 2 | 4-CH₃-C₆H₄- | 1 | 95 |
| 3 | 4-CH₃O-C₆H₄- | 1 | 96 |
| 4 | 4-Cl-C₆H₄- | 2 | 98 |
| 5 | 4-Br-C₆H₄- | 2 | 97 |
| 6 | 4-F-C₆H₄- | 1 | 95 |
| 7 | 4-NO₂-C₆H₄- | 3 | 94 |
| 8 | 2-Cl-C₆H₄- | 5 | 93 |
| 9 | 2-NO₂-C₆H₄- | 5 | 92 |
| 10 | 3-NO₂-C₆H₄- | 3 | 95 |
| 11 | 2-Furyl- | 2 | 96 |
| 12 | 2-Thienyl- | 2 | 94 |
Table adapted from data presented in the synthesis using 2-HEAF.[7]
Plausible Reaction Mechanism
The remarkable efficiency of 2-HEAF is attributed to its dual role in activating both reactants. The acidic component of the ionic liquid (the ammonium proton) is believed to protonate the carbonyl group of the aldehyde, making it a more potent electrophile. Simultaneously, the basic component (formate anion or ethanolamine) can deprotonate the acidic C-H bond of the indane-1,3-dione, generating an active enolate nucleophile.[2] These activated intermediates then rapidly undergo the condensation reaction, leading to the final product and water as the sole byproduct.[2]
Conclusion
The protocol described provides a simple, rapid, and environmentally benign method for the high-yield synthesis of 2-arylidenindane-1,3-diones.[2] By operating at room temperature and eliminating the need for volatile organic solvents, this method aligns with the principles of green chemistry.[1] The ease of the work-up, which involves simple precipitation and filtration, makes this an attractive and economical procedure for generating libraries of these valuable compounds for research and drug development.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of Indenopyridine Compounds from 1,1-Enediamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized indenopyridine and indenodihydropyridine derivatives. The described methodology utilizes a cascade reaction between 1,1-enediamines (EDAMs) and 2-benzylidene-1H-indene-1,3(2H)-diones (BIDs). This approach is characterized by its operational simplicity, mild reaction conditions, high atom economy, and excellent yields.[1][2] The selective synthesis of either indenodihydropyridines or indenopyridines can be achieved by judicious choice of solvent and reaction temperature.[2] These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in numerous bioactive molecules.[2]
Introduction
Indenopyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] The development of efficient and environmentally friendly synthetic routes to access these scaffolds is a key objective in modern organic synthesis. The one-pot cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones offers a concise and effective method for the construction of both indenodihydropyridine and indenopyridine frameworks.[1][2] This reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization, leading to the formation of C-C and C-N bonds in a single step.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative indenodihydropyridine and indenopyridine compounds, highlighting the effect of different substituents on the reaction yield.
Table 1: Synthesis of Indenodihydropyridine Derivatives (3a-u)
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 3a | 98 |
| 2 | H | Me | H | 3b | 95 |
| 3 | H | Et | H | 3c | 96 |
| 4 | H | i-Pr | H | 3d | 92 |
| 5 | H | Ph | H | 3e | 90 |
| 6 | Me | H | H | 3f | 93 |
| 7 | Me | Me | H | 3g | 91 |
| 8 | H | H | 4-F | 3h | 96 |
| 9 | H | H | 4-Cl | 3i | 97 |
| 10 | H | H | 4-Br | 3j | 98 |
| 11 | H | H | 4-Me | 3k | 94 |
| 12 | H | H | 4-OMe | 3l | 92 |
| 13 | H | H | 4-NO₂ | 3m | 85 |
| 14 | H | H | 2-Cl | 3n | 90 |
| 15 | H | H | 2-Br | 3o | 91 |
| 16 | H | H | 2-NO₂ | 3p | 82 |
| 17 | H | H | 3-NO₂ | 3q | 88 |
| 18 | H | H | 3-Br | 3r | 95 |
| 19 | H | H | 3,4-diCl | 3s | 93 |
| 20 | H | H | 2,4-diCl | 3t | 94 |
| 21 | H | H | Thienyl | 3u | 89 |
Reaction conditions: 1,1-enediamine (1.1 mmol), 2-benzylidene-1H-indene-1,3(2H)-dione (1.0 mmol) in ethanol (20 mL), reflux, 6 h.[2]
Table 2: Synthesis of Indenopyridine Derivatives (4a-e)
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 4a | 85 |
| 2 | H | Me | H | 4b | 82 |
| 3 | H | H | 4-F | 4c | 83 |
| 4 | H | H | 4-Cl | 4d | 86 |
| 5 | H | H | 4-Br | 4e | 88 |
Reaction conditions: 1,1-enediamine (1.1 mmol), this compound (1.0 mmol) in 1,4-dioxane (20 mL), reflux, 12 h.[1][2]
Experimental Protocols
General Procedure for the Synthesis of Indenodihydropyridines (3a-u)
-
To a 50 mL round-bottom flask, add 1,1-enediamine (EDAMs, 1) (1.1 mmol) and ethanol (20 mL).
-
Add 2-benzylidene-1H-indene-1,3(2H)-diones (BIDs, 2) (1.0 mmol) to the solution.
-
Stir the reaction mixture at reflux for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (BIDs) is completely consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol and then with a 1:1 mixture of petroleum ether and ethyl acetate.
-
Dry the solid to obtain the pure indenodihydropyridine product.
-
Characterize the product using NMR spectroscopy, FTIR spectroscopy, and HRMS.[2]
General Procedure for the Synthesis of Indenopyridines (4a-e)
-
To a 50 mL round-bottom flask, add 1,1-enediamine (EDAMs, 1) (1.1 mmol) and 1,4-dioxane (20 mL).
-
Add 2-benzylidene-1H-indene-1,3(2H)-diones (BIDs, 2) (1.0 mmol) to the solution.
-
Stir the reaction mixture at reflux for approximately 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure indenopyridine product.[1][2]
Visualizations
Reaction Mechanism
The proposed reaction mechanism involves an initial Michael addition of the 1,1-enediamine to the this compound, followed by a series of tautomerizations and a final intramolecular cyclization. In the synthesis of indenopyridines, an additional oxidation step occurs.[2]
Caption: Proposed reaction mechanism for the synthesis of indenodihydropyridines and indenopyridines.
Experimental Workflow
The general experimental workflow for the one-pot synthesis is straightforward, involving the mixing of reactants, heating, and subsequent product isolation.
Caption: General experimental workflow for the one-pot synthesis.
References
Application Notes and Protocols for the Characterization of 2-Benzylidene-1,3-indandiones
Abstract
This document provides a comprehensive guide for the characterization of 2-benzylidene-1,3-indandione and its derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Detailed protocols for the synthesis and subsequent analysis using Ultraviolet-Visible (UV-Vis), Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are presented. The included spectral data, summarized in tabular format, and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
2-Benzylidene-1,3-indandiones are a class of organic compounds characterized by a benzylidene group attached to the second position of an indan-1,3-dione framework. These molecules are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties, as well as their applications in materials science as nonlinear optical materials and electroluminescent devices.[1][3] Accurate synthesis and rigorous structural characterization are paramount for the reliable investigation of their structure-activity relationships. This application note outlines the standard spectroscopic methods used to confirm the identity and purity of these compounds.
Experimental Protocols
A widely used and effective method for the synthesis of 2-benzylidene-1,3-indandiones is the Knoevenagel condensation of 1,3-indandione with a substituted or unsubstituted benzaldehyde.[3][4]
2.1. Synthesis of 2-Benzylidene-1,3-indandione (General Procedure)
This protocol describes a base-catalyzed condensation reaction.
-
Materials:
-
1,3-indandione (1.0 eq)
-
Appropriate benzaldehyde (1.0 eq)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution (catalytic amount)
-
Distilled water
-
Ice
-
-
Procedure:
-
Dissolve 1,3-indandione (e.g., 12.5 mmol) and the corresponding benzaldehyde (12.5 mmol) in warm ethanol in a round-bottom flask.[4]
-
Add a few drops of 10% aqueous NaOH solution to the mixture while stirring.[4]
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. A precipitate will typically form.[4]
-
Allow the mixture to stand overnight to ensure complete reaction.[4]
-
Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The resulting solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-benzylidene-1,3-indandione product.
-
The purity of the synthesized compound should be checked by Thin Layer Chromatography (TLC).[4]
-
-
Alternative Green Synthesis: An alternative, solvent-free method involves mixing the aldehyde, 1,3-indandione, and a task-specific ionic liquid like 2-hydroxyethylammonium formate (2-HEAF). The reaction often proceeds to completion within minutes at room temperature. The product is then precipitated by adding water.[1][5]
2.2. Spectroscopic Characterization Protocols
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent, such as chloroform (CHCl₃) or ethanol.[4]
-
Record the absorption spectrum using a double-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm.
-
Use the pure solvent as a reference blank.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.[4]
-
Alternatively, for soluble compounds, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CHCl₃) using an appropriate cell.
-
Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
For ¹H NMR, use the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) for referencing.[4]
-
For ¹³C NMR, the central peak of the solvent multiplet (e.g., CDCl₃ at δ 77.0 ppm) is typically used as the internal reference.[4]
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Presentation and Interpretation
The structural confirmation of 2-benzylidene-1,3-indandiones relies on the combined interpretation of data from various spectroscopic techniques.
Figure 1. Experimental workflow for synthesis and characterization.
3.1. UV-Vis Spectroscopy
The UV-Vis spectra of 2-benzylidene-1,3-indandiones typically exhibit two major absorption bands. These correspond to π → π* transitions within the conjugated system. The position of the long-wavelength absorption maximum (λmax) is sensitive to the electronic nature of the substituents on the benzylidene ring.
Table 1: UV-Vis Spectral Data (λmax in nm) for Substituted 2-Benzylidene-1,3-indandiones in CHCl₃
| Substituent (X) | λmax 1 (nm) | λmax 2 (nm) | Reference |
| H | 264 | 345 | [4][6] |
| 4-OCH₃ | 252 | 386 | [4] |
| 4-CH₃ | 264 | 357 | [4][6] |
| 4-Cl | 264 | 345 | [6] |
| 4-Br | 265 | 345 | [6] |
| 4-COOH | 263 | 340 | [6] |
3.2. IR Spectroscopy
The IR spectrum provides crucial information about the functional groups present. The most characteristic peaks are the strong absorptions from the two carbonyl (C=O) groups of the indandione moiety and the C=C stretching of the exocyclic double bond.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted 2-Benzylidene-1,3-indandiones (KBr Pellet)
| Substituent (X) | ν(C=O) asymmetric (cm⁻¹) | ν(C=O) symmetric (cm⁻¹) | ν(C=C) (cm⁻¹) | Reference |
| H | ~1725 | ~1684 | ~1586 | [4][6] |
| 4-CH₃ | ~1725 | ~1684 | ~1588 | [4][6] |
| 4-OCH₃ | ~1725 | ~1680 | ~1581 | [4] |
| 4-Cl | ~1728 | ~1689 | ~1582 | [6] |
| 4-Br | ~1728 | ~1689 | ~1582 | [6] |
Note: The two C=O stretching bands arise from asymmetric and symmetric vibrations.
3.3. ¹H NMR Spectroscopy
¹H NMR spectroscopy is essential for confirming the structure and identifying the position of substituents. The key signals are the singlet for the vinylic proton and the multiplets for the aromatic protons.
Figure 2. General structure of 2-benzylidene-1,3-indandione.
Table 3: ¹H NMR Spectral Data (δ in ppm) for Substituted 2-Benzylidene-1,3-indandiones in CDCl₃
| Substituent (X) | Vinylic-H (s, 1H) | Indandione Ar-H (m) | Benzylidene Ar-H (m) | Other | Reference |
| H | 7.92 | 7.82-8.05 (4H) | 7.52-7.58 (3H), 8.47-8.49 (2H) | - | [4] |
| 4-CH₃ | 7.77 | 7.69-7.90 (4H) | 7.18 (d, 2H), 8.29 (d, 2H) | 2.34 (s, 3H, CH₃) | [4] |
| 4-OCH₃ | 7.96-8.00 | 7.77-7.84 (4H) | 7.00-7.03 (d, 2H), 8.53-8.56 (d, 2H) | 3.92 (s, 3H, OCH₃) | [4] |
| 4-Cl | 7.85 | 7.84-8.02 (4H) | 7.50-7.53 (d, 2H), 8.42-8.44 (d, 2H) | - | [6] |
| 4-Br | 7.84 | 7.84-8.04 (4H) | 7.69-7.72 (d, 2H), 8.32-8.35 (d, 2H) | - | [6] |
3.4. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The signals for the carbonyl carbons are typically found far downfield.
Table 4: ¹³C NMR Spectral Data (δ in ppm) for Substituted 2-Benzylidene-1,3-indandiones in CDCl₃
| Substituent (X) | C=O (C1 & C3) | Vinylic Carbons | Aromatic Carbons | Other | Reference |
| H | 189.0, 190.3 | 135.5, 145.8 | 123.3, 128.8, 129.2, 135.3, 135.4 | - | [4] |
| 4-CH₃ | 189.2, 190.5 | 128.2, 147.1 | 123.2, 135.0 | 22.0 (CH₃) | [4] |
| 4-OCH₃ | 189.5, 190.9 | 126.5, 146.9 | 114.4, 123.1, 134.9 | 55.6 (OCH₃) | [4] |
| 4-Cl | 189.0, 190.0 | 131.5, 145.2 | 123.4, 129.1, 135.4 | - | [6] |
| 4-Br | 189.0, 190.0 | 132.2, 145.3 | 123.4, 129.6, 135.6 | - | [6] |
Logical Relationship of Spectroscopic Data
The combination of these spectroscopic techniques provides unambiguous evidence for the structure of 2-benzylidene-1,3-indandiones. Each method offers a unique piece of the structural puzzle.
Figure 3. Logical workflow for structural confirmation.
-
UV-Vis confirms the presence of the extended conjugated system.
-
IR confirms the presence of the key carbonyl and alkene functional groups.
-
¹H and ¹³C NMR provide detailed information about the connectivity of the atoms, the chemical environment of each proton and carbon, and the overall molecular symmetry, allowing for complete structural elucidation.
Conclusion
The characterization of 2-benzylidene-1,3-indandiones is straightforwardly and reliably achieved through a combination of UV-Vis, IR, ¹H, and ¹³C NMR spectroscopy. The protocols and reference data provided in this application note serve as a foundational guide for researchers in the synthesis and analysis of this important class of compounds, facilitating further exploration of their chemical and biological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imedpub.com [imedpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Benzylidene-1h-indene-1,3(2h)-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of 1,3-indandione and benzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient or Absent Catalyst: The reaction is slow or does not proceed without a catalyst.[1][2] | - Use a suitable catalyst: Piperidine, aqueous sodium hydroxide, or a task-specific ionic liquid like 2-hydroxyethylammonium formate (2-HEAF) have been shown to be effective.[1][3][4] - Optimize Catalyst Concentration: For ionic liquids like 2-HEAF, even a small amount (e.g., 0.1 mmol) can significantly increase the yield.[1][2] |
| Suboptimal Reaction Temperature: The reaction rate may be too low at room temperature without an efficient catalyst. | - Increase Temperature: Refluxing the reaction mixture in a suitable solvent like ethanol can improve yields.[5][6] - Room Temperature with Potent Catalyst: With a highly effective catalyst like 2-HEAF, the reaction can proceed rapidly at room temperature.[1][2] | |
| Inappropriate Solvent: The choice of solvent can impact reaction efficiency. | - Solvent-Free (Neat) Conditions: Using an ionic liquid as both the catalyst and reaction medium can lead to excellent yields under neat conditions.[1][2] - Ethanol: A common and effective solvent, particularly with base catalysts like NaOH.[4] - Benzene: Has been used with piperidine, employing a Dean-Stark trap to remove water.[3] | |
| Reaction Not Going to Completion | Insufficient Reaction Time: The reaction may require more time to reach completion, especially under milder conditions. | - Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction until the starting materials are consumed.[1][2] - Increase Reaction Time: Depending on the conditions, the reaction may take from a few minutes to several hours. For instance, a piperidine-catalyzed reaction in benzene was refluxed for 24 hours[3], while a NaOH-catalyzed reaction in ethanol was stirred for 2-3 hours and left overnight[4]. A reaction with the ionic liquid 2-HEAF completed in under a minute.[1] |
| Deactivation of Catalyst: The catalyst may lose its activity over time. | - Ensure Anhydrous Conditions (if required): For some methods, water can interfere with the reaction. Using a Dean-Stark trap when reacting in benzene can help remove water as it forms.[3][7] | |
| Formation of Side Products/Impurities | Self-Condensation of 1,3-indandione: Under certain basic conditions, 1,3-indandione can undergo self-condensation to form bindone.[8] | - Controlled Addition of Base: Add the basic catalyst in a controlled manner. - Optimize Reaction Temperature: Avoid excessively high temperatures that might favor side reactions. |
| Formation of Michael Adducts: The product, being a Michael acceptor, can potentially react with nucleophiles present in the reaction mixture. | - Control Stoichiometry: Use an appropriate molar ratio of reactants (typically 1:1 of 1,3-indandione to benzaldehyde). - Purification: Recrystallization from a suitable solvent like ethanol is often effective for purifying the final product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from 1,3-indandione and benzaldehyde?
A1: The reaction is a Knoevenagel condensation, which is a modification of the aldol condensation.[9] It involves the nucleophilic addition of an active hydrogen compound (1,3-indandione) to a carbonyl group (benzaldehyde), followed by a dehydration reaction to eliminate a molecule of water, resulting in the α,β-unsaturated product.[7][9] The reaction is typically catalyzed by a weak base.
Q2: What are the most common catalysts used for this synthesis, and how do they compare?
A2: Common catalysts include:
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Piperidine: A traditional and effective organic base catalyst, often used in a solvent like benzene with azeotropic removal of water.[3][10]
-
Sodium Hydroxide (NaOH): An inexpensive and readily available base, typically used in an alcoholic solvent like ethanol.[4]
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Ionic Liquids (e.g., 2-HEAF): A greener alternative that can act as both a catalyst and a solvent (neat conditions), leading to very high yields and short reaction times at room temperature.[1][2]
-
Other bases: Pyridine and various amino acids have also been reported as catalysts.[1]
The choice of catalyst can significantly impact reaction time, yield, and conditions. Ionic liquids like 2-HEAF offer a fast, efficient, and environmentally friendly option.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress by observing the disappearance of the starting materials (1,3-indandione and benzaldehyde) and the appearance of the product spot.[1][2]
Q4: What is a suitable method for purifying the final product?
A4: Recrystallization is a common and effective purification method. Ethanol is frequently used as the recrystallization solvent.[3] After the reaction, the product often precipitates upon the addition of water or cooling, and can then be collected by filtration and recrystallized.[1]
Q5: Are there any green chemistry approaches for this synthesis?
A5: Yes, the use of a task-specific ionic liquid like 2-hydroxyethylammonium formate (2-HEAF) allows the reaction to be performed under solvent-free (neat) conditions at room temperature with high yields and very short reaction times, making it a green and efficient protocol.[1][2] Reactions in water or using microwave irradiation have also been explored as greener alternatives.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic protocols for this compound.
Table 1: Comparison of Different Catalytic Systems and Conditions
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-HEAF (0.1 mmol) | Neat | Room Temp. | 1 min | 98% | [1] |
| Piperidine (44 mg) | Benzene | Reflux | 24 h | ~90% (calculated from reported masses) | [3] |
| 10% Sodium Hydroxide | Ethanol | Room Temp. | 2-3 h, then overnight | Not specified, but product obtained | [4] |
| None | Neat | Room Temp. | 72 h | Low Yield | [1] |
| None | Ethanol | Reflux | 72 h | Low Yield | [1] |
Table 2: Optimization of 2-HEAF Catalyst Amount Reaction of 0.25 mmol benzaldehyde and 0.25 mmol 1,3-indandione at room temperature for 1 minute under neat conditions.
| 2-HEAF Amount (mmol) | Yield (%) | Reference |
| ~11.2 | 80% | [1][2] |
| ~5.6 | 80% | [1][2] |
| ~1.1 | 85% | [1][2] |
| ~0.1 | 98% | [1][2] |
Experimental Protocols
Protocol 1: Green Synthesis using Ionic Liquid (2-HEAF) [1]
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In a reaction vial, combine benzaldehyde (0.25 mmol, 0.0265 g), 1,3-indandione (0.25 mmol, 0.0365 g), and 2-hydroxyethylammonium formate (2-HEAF) (0.1 mmol).
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Stir the mixture at room temperature for 1 minute.
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Monitor the reaction completion using TLC.
-
Upon completion, add 5 mL of water to the reaction mixture.
-
The pure product will precipitate immediately.
-
Collect the solid product by filtration.
Protocol 2: Synthesis using Piperidine in Benzene [3]
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To a solution of 1,3-indandione (43.8 g) in dry benzene (500 ml), add piperidine (44 mg) and benzaldehyde (31.8 g).
-
Heat the mixture to reflux and remove the water generated during the reaction using a Dean-Stark trap.
-
Continue refluxing for 24 hours.
-
After cooling, evaporate the solvent to dryness under reduced pressure.
-
Recrystallize the resulting residue from ethanol (200 ml) to obtain 2-benzylidene-1,3-indandione as a yellow solid.
Protocol 3: Synthesis using Sodium Hydroxide in Ethanol [4]
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Dissolve 1,3-indandione (12.5 mmol) and the appropriate benzaldehyde (12.5 mmol) in warm ethyl alcohol.
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Add a catalytic amount of a 10% aqueous solution of sodium hydroxide.
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Stir the reaction mixture for 2 to 3 hours at room temperature.
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Let the mixture stand overnight.
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Remove the solvent under vacuum to obtain the crude product.
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Purify the product as needed, typically by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. imedpub.com [imedpub.com]
- 5. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
Improving the yield of 2-Benzylidene-1h-indene-1,3(2h)-dione condensation reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the 2-Benzylidene-1H-indene-1,3(2H)-dione condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the common name for the reaction used to synthesize this compound?
A1: The synthesis is a classic example of the Knoevenagel condensation, which is a variation of the aldol condensation.[1] This reaction involves the condensation of an active methylene compound (1,3-indandione) with an aldehyde (benzaldehyde).[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors including:
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Inefficient water removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark trap or a drying agent is crucial for driving the reaction to completion in some protocols.[2]
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Suboptimal catalyst: The choice and amount of catalyst are critical. Both acidic and basic catalysts can be used, and their effectiveness can vary depending on the solvent and temperature.
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Inappropriate solvent: The solvent plays a key role in reactant solubility and reaction rate.[1] Ethanol is often an effective choice.[1][3]
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Reaction time and temperature: Insufficient reaction time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures can cause side reactions and degradation of the product.
Q3: What are some alternative, "greener" synthesis methods to improve yield and reduce environmental impact?
A3: Several modern approaches offer improved yields and more environmentally friendly conditions:
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Ionic Liquids: Using a task-specific ionic liquid like 2-hydroxyethylammonium formate (2-HEAF) can lead to very high yields (up to 98%) in a very short time (1 minute) at room temperature and under solvent-free conditions.[4]
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Mechanochemical Synthesis: Ball milling provides a solvent-free method for the synthesis, representing a shift towards more sustainable protocols.[1]
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Water-mediated Synthesis: Some Knoevenagel condensations can be performed in water, avoiding the use of organic solvents.[5]
Q4: Can I use a different catalyst besides piperidine?
A4: Yes, various catalysts have been successfully employed. These include:
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Acetic acid in ethanol.[3]
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Task-specific ionic liquids which can also act as the reaction medium.[4][8]
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Environmentally benign catalysts like calcium oxide or magnesium oxide have also been reported for similar reactions.[4]
Q5: How does the choice of solvent affect the reaction?
A5: Solvent selection is critical for reaction efficiency.[1] Protic solvents like ethanol can facilitate proton transfer steps in the mechanism and are effective in dissolving the reactants, leading to yields as high as 73% under optimized conditions.[1] In some protocols, using a solvent like 1,4-dioxane can lead to different products in cascade reactions.[9][10][11] Some modern methods even eliminate the need for a solvent entirely.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and of the correct concentration. For base catalysts like piperidine or NaOH, ensure they have not been neutralized by atmospheric CO2. |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction has stalled, consider increasing the temperature or extending the reaction time.[9][10] | |
| Poor quality of starting materials | Verify the purity of 1,3-indandione and benzaldehyde. Impurities can interfere with the reaction. | |
| Formation of Side Products | Reaction temperature is too high | High temperatures can lead to polymerization or degradation. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect stoichiometry | Ensure a 1:1 molar ratio of 1,3-indandione to benzaldehyde is used. Some protocols may use a slight excess of one reactant.[3] | |
| Unwanted side reactions | In some cases, strong bases can promote side reactions.[9][10] Consider using a milder catalyst or a different solvent system. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the recrystallization solvent | If the product does not precipitate upon cooling, try adding a non-polar co-solvent (e.g., water or hexane) to induce crystallization. The product is typically a solid that can be filtered.[4] |
| Oily or impure solid product | The crude product may contain unreacted starting materials or byproducts. Recrystallization from a suitable solvent like ethanol is a common purification method.[2] Washing the filtered solid with water can also help remove impurities.[4] |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound and its derivatives, highlighting the impact of different parameters on reaction yield.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Benzene | Reflux | 24 h | ~86% | [2] |
| 2-HEAF (Ionic Liquid) | None (Neat) | Room Temp. | 1 min | 98% | [4] |
| None | Ethanol | Room Temp. | 24 h | 25% | [4] |
| None | Ethanol | Reflux | 24 h | 25% | [4] |
| Acetic Acid | Ethanol | Reflux | 24 h | 84% | [3] |
| Sodium Hydroxide | Ethanol | Room Temp. | 2-3 h | Not specified | [7] |
| None (for cascade reaction) | Ethanol | Room Temp. | Not specified | 50% | [10] |
| None (for cascade reaction) | Ethanol | Reflux | 6 h | 91% | [9][10] |
| None (for cascade reaction) | 1,4-Dioxane | Reflux | 12 h | 90% | [9][10] |
Experimental Protocols
Protocol 1: Traditional Method with Piperidine Catalyst
This protocol is a conventional method utilizing a Dean-Stark apparatus for water removal.
Materials:
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1,3-indandione
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Benzaldehyde
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Piperidine
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Benzene (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood).
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Ethanol (for recrystallization)
Procedure:
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To a solution of 1,3-indandione (43.8 g) in dry benzene (500 ml), add benzaldehyde (31.8 g) and piperidine (44 mg).[2]
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Heat the mixture to reflux and remove the water generated during the reaction using a Dean-Stark trap.[2]
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Continue refluxing for 24 hours.[2]
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After 24 hours, evaporate the solvent to dryness under reduced pressure.[2]
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Recrystallize the resulting residue from ethanol (200 ml) to obtain 2-benzylidene-1,3-indandione as a yellow solid.[2]
Protocol 2: High-Yield, Rapid Method with Ionic Liquid
This protocol offers a green, fast, and high-yield synthesis at room temperature.[4]
Materials:
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1,3-indandione
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Benzaldehyde
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2-hydroxyethylammonium formate (2-HEAF)
-
Water
Procedure:
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In a reaction vial, mix benzaldehyde (0.106 g, 0.25 mmol), 1,3-indandione (0.036 g, 0.25 mmol), and 2-HEAF (0.1 mmol).[4]
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Stir the mixture at room temperature for 1 minute. Monitor the reaction completion by TLC.[4]
-
Upon completion, add 5 mL of water to the reaction mixture. This will cause the pure product to precipitate immediately.[4]
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Filter the precipitated solid and wash it with water to afford the desired 2-benzylidene-1H-indene-1,3-(2H)-dione.[4]
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yield issues in the condensation reaction.
References
- 1. Buy this compound | 5381-33-9 [smolecule.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. tips.sums.ac.ir [tips.sums.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. imedpub.com [imedpub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1 H-indene-1,3(2 H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Benzylidene-1H-indene-1,3(2H)-dione and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzylidene-1H-indene-1,3(2H)-dione and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives.
Problem: The product has precipitated out of the reaction mixture as an oil, not a solid.
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Possible Cause: The product may have a low melting point or be impure, leading to a melting point depression. The solvent system may also be inappropriate for crystallization.
-
Solution:
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Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
If scratching doesn't work, try cooling the mixture in an ice bath.
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If the product remains oily, attempt to dissolve it in a minimal amount of a suitable hot solvent and then cool it slowly to encourage crystal formation.
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As a last resort, the oil can be purified by column chromatography.
-
Problem: Low yield after recrystallization.
-
Possible Cause: The chosen recrystallization solvent may be too good at dissolving the compound, even at low temperatures. Some product may have been lost during filtration. The product might not have fully crystallized out of the solution.
-
Solution:
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Ensure the minimum amount of hot solvent was used to dissolve the crude product.
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Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation.
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Minimize the number of transfers of the product.
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Consider a different solvent or a solvent mixture for recrystallization.
-
Problem: The purified product is still colored, but it should be a specific color (e.g., yellow).
-
Possible Cause: The presence of colored impurities, often starting materials or by-products.
-
Solution:
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Perform a second recrystallization.
-
If recrystallization is ineffective, consider using a small amount of activated charcoal during the recrystallization process to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
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For persistent impurities, column chromatography is recommended.
-
Problem: Column chromatography is not separating the desired compound from impurities.
-
Possible Cause: The chosen eluent system may not have the correct polarity to effectively separate the compounds. The column may have been packed improperly.
-
Solution:
-
Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
A gradient elution (gradually increasing the polarity of the eluent) might be necessary for complex mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: For many syntheses of the parent compound and its simple derivatives, recrystallization from ethanol is a common and effective method.[1] In some modern, "green" synthesis protocols, the product precipitates from the reaction mixture upon the addition of water and can be purified by simple filtration and washing.[2]
Q2: When is column chromatography necessary for purification?
A2: Column chromatography is recommended when:
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Recrystallization fails to remove impurities effectively.
-
The product is an oil and will not crystallize.
-
You are separating a mixture of closely related derivatives with similar solubilities.
-
A very high degree of purity is required.
Q3: What are some common impurities I might encounter?
A3: Common impurities include unreacted starting materials such as 1,3-indandione and the corresponding benzaldehyde derivative. Side-products from aldol condensation or other side reactions may also be present.
Q4: Can I purify my compound without using column chromatography?
A4: Yes, in many cases. Some synthetic procedures are designed for "group-assisted purification," where the product can be isolated by simple filtration without the need for traditional chromatography.[3][4] One study demonstrated that after synthesizing 2-benzylidene-1H-indene-1,3-(2H)-dione in the presence of an ionic liquid, the addition of water led to the immediate precipitation of the pure product.[2]
Q5: My derivative is a complex dispiro compound. What purification method should I start with?
A5: For complex structures like dispiro derivatives, flash column chromatography is often the preferred method of purification to ensure high purity and separation from stereoisomers or other complex byproducts.[5]
Data Presentation
Table 1: Recrystallization Solvents
| Compound | Solvent(s) | Reference |
| This compound | Ethanol | [1] |
| Various 2-arylidene-1,3-indandione derivatives | Ethanol | General practice |
Table 2: Column Chromatography Conditions for Derivatives
| Compound Class | Stationary Phase | Eluent System | Reference |
| Dispiro[benzothiophenone-indandione-pyrrolidine]s | Silica gel | Ethyl acetate/Petroleum ether (1:7) | [5] |
| 4-(12-bromododecyloxy)-benzaldehyde (a precursor) | Silica gel | Hexane/CH₂Cl₂ (2:8, v/v) gradient | [2][6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: Transfer the crude this compound product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Purification by Flash Column Chromatography
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Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
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Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., ethyl acetate/petroleum ether 1:7).
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Run the eluent through the column, collecting fractions.
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Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione
Welcome to the technical support center for the synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Knoevenagel condensation of 1,3-indandione and benzaldehyde.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to reaction conditions and reagents. Consider the following troubleshooting steps:
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Catalyst Choice and Concentration: The choice of catalyst is crucial. Weakly basic amines like piperidine are commonly used.[1][2] Using a strong base can induce self-condensation of the starting aldehyde or ketone, reducing the yield of the desired product.[3] Ensure the catalytic amount is appropriate; typically, a small molar percentage is sufficient.
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Solvent Selection: The reaction solvent significantly impacts yield. Ethanol has been shown to be a highly effective solvent, providing good yields.[4] Some protocols may use benzene with a Dean-Stark trap to remove water and drive the reaction to completion.[5] For a greener approach, task-specific ionic liquids can afford excellent yields rapidly at room temperature.[6]
-
Reaction Temperature and Time: Incomplete reactions are a common cause of low yields. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.[6] Depending on the solvent and catalyst, refluxing for several hours may be necessary.[5][7]
-
Purity of Reactants: Impurities in the 1,3-indandione or benzaldehyde can interfere with the reaction. Ensure the starting materials are of high purity.
-
Water Removal: The Knoevenagel condensation is a dehydration reaction.[3] The presence of excess water can inhibit the reaction. If not using a method that inherently removes water (like a Dean-Stark trap), ensure your reagents and solvent are dry.
Question: I am observing the formation of a dark, tar-like substance (resinification) in my reaction mixture, especially at higher temperatures. What is causing this and how can I prevent it?
Answer: Resinification or the formation of dark, polymeric materials can occur at elevated temperatures.[8] This is often due to side reactions or decomposition of the starting materials or product.
-
Temperature Control: Avoid excessively high reaction temperatures. If refluxing, ensure the temperature is controlled and not unnecessarily high. Some modern methods using ionic liquids allow the reaction to proceed efficiently at room temperature, which can prevent thermal decomposition.[6]
-
Reaction Time: Prolonged reaction times at high temperatures can contribute to resinification. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to the formation of colored impurities.
Question: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The impurities could be unreacted starting materials or side products.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have remaining 1,3-indandione and benzaldehyde.
-
Side Products:
-
Michael Adducts: Although one study indicated that Michael adducts were not observed even with an excess of 1,3-indandione,[6] Michael addition is a potential side reaction for α,β-unsaturated ketones.
-
Self-Condensation Products: As mentioned, strong bases can cause the self-condensation of benzaldehyde.
-
Isomers: When using substituted 1,3-indandiones, the formation of inseparable isomers has been reported.[1][2]
-
-
Purification Strategy: Recrystallization from ethanol is a common and effective method for purifying this compound.[5] If this is insufficient, column chromatography may be necessary.
Question: Can I use a stronger base to speed up the reaction?
Answer: While it may seem intuitive that a stronger base would accelerate the reaction, it is generally not recommended for the Knoevenagel condensation. The use of strong bases like sodium hydroxide or potassium tert-butoxide can lead to undesired side reactions, such as the self-condensation of the aldehyde (a Cannizzaro-type reaction for aldehydes without alpha-hydrogens or an aldol condensation for those with them) or other base-catalyzed decompositions, which can complicate the reaction mixture and lower the yield of the desired product.[3][9] A weak base like piperidine is generally sufficient to deprotonate the active methylene group of 1,3-indandione without promoting significant side reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Knoevenagel condensation. The mechanism involves the following steps:
-
A weak base (e.g., piperidine) removes a proton from the active methylene group of 1,3-indandione to form a resonance-stabilized enolate.
-
The enolate acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.
-
A tetrahedral intermediate is formed.
-
This intermediate is protonated to form an aldol-type addition product.
-
Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of the final α,β-unsaturated product, this compound.[3][4]
Q2: Are there greener or more environmentally friendly methods for this synthesis?
A2: Yes, several greener alternatives to traditional solvent-based methods have been developed.
-
Solvent-Free Mechanochemical Synthesis: Ball milling provides a solvent-free approach to the synthesis, offering an environmentally sustainable protocol.[4]
-
Ionic Liquids: The use of a task-specific ionic liquid as a catalyst can allow the reaction to proceed quickly and in high yield at room temperature, with the ionic liquid being potentially recyclable.[6]
-
Water as a Solvent: Some Knoevenagel condensations can be performed in water, which is an environmentally benign solvent.
Q3: How does the substituent on the benzaldehyde affect the reaction?
A3: The electronic nature of the substituent on the benzaldehyde ring can influence the reaction rate. Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-releasing groups.[8] This is because electron-withdrawing groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the 1,3-indandione enolate.
Quantitative Data Summary
The following table summarizes yields reported for the synthesis of this compound under various conditions.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | Not Specified | >70 | [1][2] |
| Not Specified | Ethanol | Reflux | 6 hours | 91 | [9][10] |
| Piperidine | Benzene | Reflux | 24 hours | Not specified, but 50.6 g from 43.8 g indandione | [5] |
| 2-HEAF (Ionic Liquid) | Neat | Room Temp. | 1 min | 98 | [6] |
| Piperidine | Benzyl alcohol | 90 °C | 4-5 hours | 98 | [7] |
Experimental Protocols
Protocol 1: Synthesis using Piperidine in Ethanol
This protocol is based on the commonly cited Knoevenagel condensation conditions.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-indandione (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis using an Ionic Liquid Catalyst (Based on 2-HEAF)
This protocol is adapted from a greener synthesis approach.[6]
-
Mixing Reactants: In a reaction vial, mix benzaldehyde (1.0 eq), 1,3-indandione (1.0 eq), and the ionic liquid 2-hydroxyethylammonium formate (2-HEAF) (0.1 mmol per 0.25 mmol of reactants).
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast and can be complete within minutes. Monitor by TLC.
-
Workup: Add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration and wash with water to afford the pure compound. The ionic liquid can be recovered by removing the water and washing with a solvent like ethyl acetate.[6]
Visualizations
Below is a diagram illustrating the troubleshooting workflow for common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 5381-33-9 [smolecule.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection in Cascade Reactions of Benzylidene-1H-indene-1,3(2H)-diones
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and practical data on the critical role of solvent selection in cascade reactions involving benzylidene-1H-indene-1,3(2H)-diones.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the cascade reactions of benzylidene-1H-indene-1,3(2H)-diones?
A1: Solvent selection is paramount as it can directly influence reaction pathways, product selectivity, and overall yield.[1] For instance, in the reaction between 1,1-enediamines and benzylidene-1H-indene-1,3(2H)-diones, the choice of solvent determines whether the final product is an indenodihydropyridine or an indenopyridine.[1][2] Solvents can affect the stability of intermediates, influence tautomerization equilibria, and alter the energy barriers of competing reaction steps, thereby dictating the final chemical structure.
Q2: What is the general effect of protic vs. aprotic solvents in these reactions?
A2: Protic solvents, like ethanol, can participate in hydrogen bonding, which can stabilize charged intermediates and facilitate proton transfer steps. In the cascade reaction with 1,1-enediamines, ethanol favors the formation of indenodihydropyridine derivatives.[1] Aprotic solvents, such as 1,4-dioxane, do not have this capability and can favor different reaction pathways. In the same reaction, 1,4-dioxane leads to the formation of a different final product, an indenopyridine, likely by favoring an oxidation step.[1][2]
Q3: Can the solvent choice affect the stereoselectivity of the cascade reaction?
A3: Yes, while the provided literature primarily highlights the solvent's role in chemoselectivity (determining the product structure), solvent choice is a well-established factor in controlling stereoselectivity (the 3D arrangement of atoms) in many other cascade reactions. The polarity, viscosity, and coordinating ability of a solvent can influence the geometry of the transition states, which in turn dictates the diastereomeric or enantiomeric outcome. For asymmetric reactions, screening a range of solvents with varying properties is crucial for optimizing stereocontrol.
Q4: How does temperature interact with solvent choice to affect the reaction outcome?
A4: Temperature and solvent are often interconnected variables. Increasing the temperature to reflux is a common strategy to increase reaction rates. However, its effect is solvent-dependent. For example, reacting 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones in ethanol at room temperature gives a modest yield, but heating to reflux dramatically increases the yield of the indenodihydropyridine product.[1] This combination of a specific solvent and temperature is key to achieving the optimal outcome.
Troubleshooting Guide
Problem 1: I am getting a low yield of my target indenodihydropyridine product.
-
Possible Cause: The reaction temperature may be insufficient, or the solvent may not be optimal for this specific pathway.
-
Solution: If you are using ethanol, ensure the reaction is heated to reflux (approximately 78°C).[1] Running the reaction at room temperature in ethanol has been shown to result in significantly lower yields (e.g., 50% vs. 91%).[1] Also, confirm the purity of your reactants and the absence of water if using anhydrous conditions, although for this specific reaction, ethanol is used as a green solvent.[1]
Problem 2: My reaction is producing the indenopyridine, but I want the indenodihydropyridine.
-
Possible Cause: You are likely using an inappropriate solvent that favors the oxidation of an intermediate.
-
Solution: The formation of indenopyridine is favored in 1,4-dioxane.[1] To selectively synthesize the indenodihydropyridine, the solvent should be switched to ethanol.[1] This change in solvent completely shifts the reaction pathway to the desired product.
Problem 3: The reaction is complex, and I am getting a mixture of inseparable products.
-
Possible Cause: This can occur if reaction conditions are too harsh or if basic/acidic promoters are used unnecessarily.
-
Solution: In the cascade reaction of 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones, the addition of strong bases like Cs₂CO₃ or t-BuOK was found to make the reaction more complicated.[1] The reaction proceeds efficiently without any promoter.[1] Simplify your reaction mixture by removing any non-essential additives and stick to the optimized solvent and temperature conditions.
Problem 4: My reaction is not proceeding to completion.
-
Possible Cause: The reaction time may be too short.
-
Solution: Reaction kinetics are dependent on both solvent and temperature. For the synthesis of indenodihydropyridines in refluxing ethanol, a reaction time of approximately 6 hours is optimal.[1] For the indenopyridine synthesis in refluxing 1,4-dioxane, a longer time of 12 hours is required.[1] Ensure you are allowing sufficient time for the reaction to complete based on your chosen solvent system.
Data Presentation
The selection of solvent has a definitive impact on the product structure and yield in the cascade reaction between 1,1-Enediamine (EDAM 1a) and 2-Benzylidene-1H-indene-1,3(2H)-dione (BID 2a).
Table 1: Effect of Solvent and Temperature on Product Formation [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetone | Room Temp. | 24 | Indenodihydropyridine | Trace |
| 2 | Ethanol | Room Temp. | 24 | Indenodihydropyridine | 50 |
| 3 | 1,4-Dioxane | Room Temp. | 24 | Indenodihydropyridine | Trace |
| 4 | Ethanol | 50 | 12 | Indenodihydropyridine | 72 |
| 5 | Ethanol | Reflux | 6 | Indenodihydropyridine | 91 |
| 6 | 1,4-Dioxane | Reflux | 12 | Indenopyridine | 90 |
Experimental Protocols
Protocol 1: Synthesis of Indenodihydropyridines (e.g., Product 3a) [1]
-
Reactant Preparation: Dissolve 1.1 mmol of the 1,1-enediamine (EDAM) and 1.0 mmol of the this compound (BID) in 20 mL of ethanol in a round-bottom flask.
-
Reaction Condition: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The optimal reaction time is approximately 6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates from the solution.
-
Purification: Collect the solid product by filtration. No further purification, such as column chromatography, is generally required. The isolated yield is typically high (e.g., 91%).
Protocol 2: Synthesis of Indenopyridines (e.g., Product 4a) [1]
-
Reactant Preparation: Dissolve 1.1 mmol of the 1,1-enediamine (EDAM) and 1.0 mmol of the this compound (BID) in 20 mL of 1,4-dioxane in a round-bottom flask.
-
Reaction Condition: Attach a reflux condenser and heat the mixture to reflux (approximately 101°C) with stirring.
-
Monitoring: Monitor the reaction progress using TLC. The reaction typically requires 12 hours for completion.
-
Work-up and Isolation: After cooling, concentrate the solvent under reduced pressure.
-
Purification: Purify the residue using column chromatography to obtain the final indenopyridine product (e.g., 90% yield).
Mandatory Visualizations
Caption: Solvent-dictated selective synthesis pathways.
Caption: General experimental workflow for the cascade reaction.
References
- 1. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1 H-indene-1,3(2 H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 2-Arylidenindane-1,3-diones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-arylidenindane-1,3-diones, focusing on catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing 2-arylidenindane-1,3-diones?
A1: The synthesis is typically achieved through a Knoevenagel condensation reaction between an appropriate aromatic aldehyde and 1,3-indanedione.[1][2] This reaction involves a nucleophilic addition followed by a dehydration reaction to form the desired α,β-unsaturated ketone.[2]
Q2: What are some of the catalysts that can be used for this synthesis?
A2: A variety of catalysts have been successfully employed, ranging from basic amines like piperidine and pyridine to solid catalysts and ionic liquids.[3][4][5] Some examples include:
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Task-specific ionic liquids (e.g., 2-hydroxyethylammonium formate, 2-HEAF)[3][4][6][7][8]
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Basic catalysts (e.g., piperidine, pyridine, aqueous sodium hydroxide)[3][4][5]
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Metal oxides (e.g., calcium oxide, magnesium oxide) and silica gel[3][4]
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Zirconium compounds (e.g., ZrOCl2·8H2O)[9]
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, several green chemistry approaches have been developed. These methods often focus on using non-toxic solvents like water, reducing energy consumption, and using reusable catalysts.[10][11] A notable example is the use of the ionic liquid 2-HEAF, which can act as both the catalyst and the reaction medium, often at room temperature and under solvent-free (neat) conditions.[3][4][6][7][8] Some protocols have also demonstrated high yields in water without any catalyst.[10][11]
Q4: How do I choose the best catalyst for my specific application?
A4: The choice of catalyst depends on several factors, including the desired reaction speed, yield, cost, and environmental impact. For rapid and high-yield synthesis at room temperature, the task-specific ionic liquid 2-HEAF has shown excellent results.[3][4][6][8] For simpler, more traditional methods, piperidine or pyridine in an organic solvent can be used, though these may require longer reaction times or heating.[3][4] The catalyst comparison table below can aid in making an informed decision.
Troubleshooting Guide
Q1: I am getting a very low yield of my 2-arylidenindane-1,3-dione product. What could be the problem?
A1: Low yields can result from several factors. Here are a few things to check:
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Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. In the absence of an effective catalyst like 2-HEAF, the reaction can be very slow and result in low yields even after extended periods.[3][4]
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Reaction Conditions: The reaction conditions (temperature, solvent) may not be optimal for your chosen catalyst and substrates. For instance, some traditional methods require refluxing in an organic solvent.[3][4]
-
Purity of Reactants: Impurities in your aldehyde or 1,3-indanedione can interfere with the reaction. Ensure you are using reagents of appropriate purity.
-
Stoichiometry: Check that you are using the correct molar ratios of your reactants. A 1:1 molar ratio of the aldehyde and 1,3-indanedione is typically used.[3][4]
Q2: The reaction is proceeding very slowly or not at all. How can I speed it up?
A2: To accelerate the reaction, consider the following:
-
Catalyst Choice: Some catalysts are inherently more active than others. Using a highly efficient catalyst like 2-HEAF can dramatically reduce reaction times, often to just a few minutes at room temperature.[3][4][6][8]
-
Temperature: Increasing the reaction temperature can increase the reaction rate. However, be aware that this may also lead to the formation of side products.
-
Microwave Irradiation: The use of microwave assistance has been reported to accelerate the synthesis of 2-arylidenindane-1,3-diones in water.[3][4]
Q3: I am having trouble purifying my product. What is a good work-up procedure?
A3: A significant advantage of some modern synthetic methods is the ease of product isolation. For reactions catalyzed by 2-HEAF under neat conditions, a simple and effective work-up involves adding water to the reaction mixture. This typically causes the pure 2-arylidenindane-1,3-dione product to precipitate, which can then be collected by filtration.[3][12]
Q4: I am observing the formation of side products. What are they and how can I avoid them?
A4: A potential side reaction is the Michael addition of a second molecule of 1,3-indanedione to the newly formed 2-arylidenindane-1,3-dione. However, studies using 2-HEAF as a catalyst have shown that even with an excess of 1,3-indanedione, the Michael adduct is not observed, indicating high selectivity of this catalyst for the desired Knoevenagel condensation product.[8] If you are using a different catalyst and observing side products, consider optimizing the reaction conditions (e.g., lowering the temperature, changing the catalyst) to improve selectivity.
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione, providing a comparative overview of their efficiency.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Neat | Room Temp. | 72 h | 25 | [4] |
| None | Ethanol | Room Temp. | 72 h | Low | [3][4] |
| 2-HEAF (0.1 mmol) | Neat | Room Temp. | 1 min | 98 | [3][4] |
| ZrOCl2·8H2O | Water | Not specified | 10-45 min | 53-95 | [9] |
| Piperidine | Organic Solvents | Not specified | Not specified | Not specified | [3][4][5] |
| Pyridine | Not specified | Not specified | Not specified | Not specified | [3][4][5] |
| MgO or Silica Gel | Grinding (Neat) | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Representative Procedure for the Synthesis of this compound using 2-HEAF [3][4]
This protocol details the highly efficient synthesis of this compound using the task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), as a catalyst under solvent-free conditions.
Materials:
-
Benzaldehyde (0.25 mmol, 0.0265 g)
-
1,3-Indanedione (0.25 mmol, 0.0365 g)
-
2-Hydroxyethylammonium formate (2-HEAF) (0.1 mmol)
-
Distilled water
Procedure:
-
In a reaction vial, combine benzaldehyde (0.25 mmol), 1,3-indanedione (0.25 mmol), and 2-HEAF (0.1 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within 1 minute.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 5 mL of distilled water to the reaction vial.
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The addition of water will cause the immediate precipitation of the pure product, this compound.
-
Collect the solid product by filtration and wash it with distilled water to yield the pure product (expected yield: ~98%).
Visualizations
Caption: General experimental workflow for the synthesis of 2-arylidenindane-1,3-diones.
Caption: Proposed catalytic cycle for 2-HEAF in 2-arylidenindane-1,3-dione synthesis.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clean synthesis of 2-arylideneindan-1,3-diones in water [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing byproducts in the synthesis of 2-Benzylidene-1h-indene-1,3(2h)-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and fundamental method for synthesizing this compound is the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 1,3-indandione, to a carbonyl group of an aldehyde or ketone, such as benzaldehyde, followed by a dehydration reaction.[1]
Q2: What are the typical reactants and catalysts used in this synthesis?
A2: The synthesis typically involves the condensation of 1,3-indandione with benzaldehyde.[2][3] A weak base is generally used as a catalyst to facilitate the deprotonation of the 1,3-indandione.[1] Piperidine is a commonly used catalyst for this purpose.[4][5]
Q3: What are potential byproducts in the synthesis of this compound?
A3: While the Knoevenagel condensation is generally efficient, several byproducts can form. These may include:
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Michael adducts: If the reaction conditions are not optimized, the starting 1,3-indandione can act as a nucleophile and add to the newly formed this compound.
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Self-condensation products of benzaldehyde: Although less likely with a mild base, under certain conditions, benzaldehyde can undergo self-condensation.
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Products from side reactions with impurities: Impurities in the starting materials or solvent can lead to the formation of undesired byproducts.
-
Resinification/Polymerization: At higher temperatures, resinification can occur, leading to a complex mixture of polymeric materials and a decrease in the yield of the desired product.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[7] This technique allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Q5: What is a common method for purifying the final product?
A5: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying this compound.[4] Simple filtration may also be sufficient in some cases where the product precipitates in high purity.[7][8]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using TLC until the starting materials are consumed. |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. | Gradually increase the reaction temperature while monitoring for byproduct formation. Refluxing in ethanol has been shown to give good yields.[8] | |
| Inefficient catalyst: The catalyst may be inactive or used in an insufficient amount. | Use a fresh, pure catalyst. The amount of catalyst can be optimized; typically, a catalytic amount is sufficient. | |
| Poor quality of reagents: Impurities in the starting materials can interfere with the reaction. | Use purified starting materials. Benzaldehyde should be freshly distilled if it has been stored for a long time, as it can oxidize to benzoic acid. | |
| Presence of Multiple Byproducts | Incorrect stoichiometry: An incorrect ratio of reactants can lead to side reactions. | Ensure an equimolar or slight excess of the aldehyde to the active methylene compound. |
| Reaction temperature is too high: Elevated temperatures can promote side reactions and resinification.[6] | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature can be effective.[7][8] | |
| Inappropriate solvent: The choice of solvent can influence the reaction pathway. | Ethanol is a commonly used and effective solvent.[2][8] Solvent-free conditions have also been reported to be effective.[2] | |
| Product is difficult to purify | Formation of oily or resinous byproducts: This can be due to high reaction temperatures or prolonged reaction times. | Attempt to purify by column chromatography. Optimize the reaction conditions to minimize the formation of these byproducts in future syntheses. |
| Co-precipitation of starting materials or byproducts: The solubility of the product and impurities may be similar in the crystallization solvent. | Try different solvents or solvent mixtures for recrystallization. Column chromatography may be necessary for separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is based on a typical Knoevenagel condensation reaction.
Materials:
-
1,3-Indandione
-
Benzaldehyde
-
Piperidine
-
Ethanol (or Benzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using benzene), dissolve 1,3-indandione (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. If using benzene, water will be collected in the Dean-Stark trap.[4]
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.[4]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Data Presentation
| Reaction Condition | Catalyst | Solvent | Temperature | Yield | Reference |
| Knoevenagel Condensation | Piperidine | Benzene | Reflux | High | [4] |
| Knoevenagel Condensation | Piperidine | Ethanol | Reflux | >70% | [5] |
| Knoevenagel Condensation | Piperidine | Ethanol | Room Temp. | Moderate | [8] |
| Knoevenagel Condensation | Zirconium-based catalyst | Not specified | Not specified | Not specified | [9] |
| Solvent-free | Ball milling | None | Not specified | High | [2] |
| Cascade Reaction | None | Ethanol | Reflux | 91% (of indenodihydropyridine) | [8] |
| Cascade Reaction | None | 1,4-Dioxane | Reflux | Not specified (indenopyridine) | [7][8] |
Visualizations
Caption: Knoevenagel condensation mechanism for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Potential pathways for byproduct formation during the synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 5381-33-9 [smolecule.com]
- 3. iajps.com [iajps.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Benzylidene-1H-indene-1,3(2h)-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-Benzylidene-1H-indene-1,3(2h)-dione derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Synthesis and Purification Issues
Question: My Knoevenagel condensation reaction to synthesize a 2-benzylidene-1,3-indandione derivative is giving a low yield. What are the possible causes and solutions?
Answer:
Low yields in Knoevenagel condensations can arise from several factors. Here's a systematic approach to troubleshoot the issue:
-
Catalyst Choice: The choice of base catalyst is crucial. While piperidine is commonly used, its effectiveness can vary depending on the specific aldehyde and reaction conditions. Consider screening other catalysts such as:
-
Pyrrolidine
-
Ammonium salts (e.g., ammonium acetate)
-
Lewis acids in combination with a mild base.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence reaction rates. While alcohols like ethanol are common, aprotic solvents like toluene or benzene with a Dean-Stark trap to remove water can drive the equilibrium towards the product.
-
Temperature: While many condensations proceed at room temperature, gentle heating can sometimes improve yields. However, excessive heat can lead to side reactions and degradation.
-
Reaction Time: Ensure the reaction has been allowed to proceed to completion by monitoring it using Thin Layer Chromatography (TLC).
-
-
Purity of Reactants: Impurities in the starting 1,3-indandione or the benzaldehyde derivative can interfere with the reaction. Ensure your starting materials are of high purity.
-
Side Reactions: The aldehyde may undergo self-condensation (an aldol reaction) if a strong base is used. Using a milder base can mitigate this.
Question: I am observing multiple spots on the TLC of my crude product after synthesis. What are these impurities and how can I remove them?
Answer:
The common impurities in a Knoevenagel condensation of this type include:
-
Unreacted Starting Materials: 1,3-indandione and the benzaldehyde derivative.
-
Aldol Addition Intermediate: The initial adduct before dehydration.
-
Side-Products: From self-condensation of the aldehyde or other side reactions.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying these crystalline compounds. A solvent screen (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexanes) should be performed to find the optimal recrystallization solvent.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
Stability and Degradation Issues
Question: My purified 2-benzylidene-1,3-indandione derivative changes color over time when stored in solution. What is happening and how can I prevent it?
Answer:
Color change in solution is a common indicator of degradation. The highly conjugated system in these molecules is susceptible to several degradation pathways:
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. The extended π-system can absorb light energy, leading to isomerization or other rearrangements.
-
Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Work in a fume hood with the sash down to minimize exposure to overhead lighting.
-
-
Oxidation: The electron-rich double bond can be susceptible to oxidation, especially in the presence of air (oxygen) and light.
-
Solution: Degas your solvents before preparing solutions by sparging with an inert gas like nitrogen or argon. Store solutions under an inert atmosphere.
-
-
pH Effects: The stability of these derivatives can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Solution: Store solutions in a buffered system if possible, or in a neutral, aprotic solvent.
-
Question: I suspect my compound is degrading. What are the likely degradation products?
Answer:
While specific degradation pathways are highly dependent on the substituents and the conditions, some probable degradation routes for the 2-benzylidene-1,3-indandione core structure include:
-
Retro-Knoevenagel Condensation: Under certain conditions (e.g., strong base or heat), the reaction can reverse, leading to the formation of the starting 1,3-indandione and benzaldehyde derivative.
-
Hydrolysis of the Double Bond: In aqueous acidic or basic media, the exocyclic double bond could potentially be hydrolyzed, leading to the formation of 1,3-indandione and the corresponding benzaldehyde.
-
Oxidation: Oxidation of the double bond can lead to the formation of epoxides, diols, or even cleavage of the bond to form the corresponding aldehyde and a derivative of 1,3-indandione.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions to ensure the long-term stability of solid 2-benzylidene-1,3-indandione derivatives?
A1: For solid-state storage, it is recommended to keep the compounds in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is ideal. The container should be tightly sealed to protect from moisture and light.
Q2: How do different substituents on the benzylidene ring affect the stability of the molecule?
A2: The electronic properties of the substituents on the benzylidene ring play a significant role in the stability of the molecule.
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) can increase the stability of the compound towards nucleophilic attack.[1][2] These groups decrease the electron density at the exocyclic double bond, making it less susceptible to nucleophilic addition.[1][2]
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can have the opposite effect, potentially making the double bond more reactive.[2]
Q3: Are these compounds susceptible to E/Z isomerization around the exocyclic double bond?
A3: Yes, E/Z isomerization is possible, especially upon exposure to light (photoisomerization) or in solution. The stability of a particular isomer may depend on the substituents and the solvent. It is important to characterize the isomeric purity of your sample, especially if one isomer has a different biological activity or physical properties.
Q4: What analytical techniques are best for monitoring the stability of these derivatives?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from all potential degradation products and impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to their structure.
Quantitative Stability Data
| Substituent (para-position) | Relative Order of Reaction Rate with Bromine | Implied Relative Stability |
| -OCH₃ (Electron-donating) | Slowest | Highest |
| -H (Unsubstituted) | ||
| Furan ring | ||
| -Cl (Electron-withdrawing) | ||
| -NO₂ (Strongly electron-withdrawing) | Fastest | Lowest |
| Data derived from kinetic studies of bromination.[1][2] |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The following are general protocols based on ICH guidelines.
1. Preparation of Stock Solution: Prepare a stock solution of the 2-benzylidene-1,3-indandione derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
After the incubation period, neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute with the mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in the solvent to prepare a solution of known concentration for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples.
-
3. Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2-Benzylidene-1H-indene-1,3(2H)-dione and Chalcone Derivatives: Unveiling Their Therapeutic Potential
A deep dive into the pharmacological profiles of 2-Benzylidene-1H-indene-1,3(2H)-dione and chalcone derivatives reveals two classes of compounds with significant therapeutic promise, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications. While both share certain structural similarities and mechanisms of action, a comparative study of their experimental data highlights distinct activity profiles and potential for drug development.
This guide provides a comprehensive comparison of these two compound classes, presenting quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
At a Glance: Comparative Biological Activities
| Biological Activity | This compound Derivatives | Chalcone Derivatives |
| Anticancer | Exhibit potent cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (DU145), and colon.[1][2] Induce cell cycle arrest and apoptosis.[2] | Broad-spectrum anticancer activity against numerous cell lines such as breast (MCF-7), colon (HCT116), and leukemia.[3][4][5][6][7] Mechanisms include apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization.[4][5] |
| Antimicrobial | Demonstrate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[8][9] | Wide-ranging antimicrobial effects against bacteria (including MRSA) and fungi.[10][11][12][13][14][15][16] |
| Anti-inflammatory | Inhibit the production of pro-inflammatory cytokines by modulating the NF-κB and Nrf2 signaling pathways.[17][18] | Potent anti-inflammatory effects through the inhibition of key inflammatory mediators and modulation of signaling pathways like NF-κB and MAPK. |
Delving into the Data: A Quantitative Comparison
The following tables summarize the reported biological activities of representative derivatives from both classes, providing a quantitative basis for comparison.
Anticancer Activity (IC50 values in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | DU145 (Prostate) | Reference |
| 2-Benzylidene-1,3-indandione Derivatives | ||||
| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | 0.010 | - | 14.76 | [2] |
| Chalcone Derivatives | ||||
| Chalcone-pyrazole hybrid (31) | - | - | - | [5] |
| Chalcone-coumarin hybrid (40) | - | - | - | [5] |
| Chalcone-imidazole hybrid (28) | 1.123 - 20.134 | 1.123 - 20.134 | - | [5] |
| Thiazole-containing chalcone (35) | - | 2.72 - 41.04 | - | [5] |
| 2'-hydroxy chalcone (C1) | - | 37.07 | - | [19] |
| Chalcone-DHPM Hybrid (9d) | 4.72 | - | - | [7] |
| Chalcone-DHPM Hybrid (9h) | 5.81 | - | - | [7] |
Note: A lower IC50 value indicates greater potency.
Antimicrobial Activity (MIC in µg/mL or Zone of Inhibition in mm)
| Compound/Derivative | S. aureus | E. coli | Reference |
| 2-Benzylidene-1,3-indandione Derivatives | |||
| Substituted 2-benzylidene-1,3-indandiones (Zone of Inhibition) | 15 mm | 6-12 mm | [8][9] |
| Chalcone Derivatives | |||
| 4-bromo-3'-aminochalcone (5f) (MIC) | 7.8 (MRSA) | - | [10] |
| 2',3-dihydroxychalcone (MIC) | 11.2 (MRSA) | - | [11] |
| Heterocyclic chalcone (p5) (MIC) | - | - | [12] |
| Substituted Chalcones (MIC) | 0.4 - 0.6 mg/mL | Moderate Activity | [13] |
Note: For MIC values, a lower number indicates greater potency. For Zone of Inhibition, a larger number indicates greater potency.
Unraveling the "How": Signaling Pathways and Mechanisms of Action
Both this compound and chalcone derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival.
Chalcone Derivatives: A Multi-pronged Attack
Chalcone derivatives are known to interact with multiple signaling pathways. Their anti-inflammatory and anticancer effects are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways. By blocking these pathways, chalcones can reduce the production of pro-inflammatory cytokines and inhibit cancer cell proliferation and survival. Furthermore, some chalcones can activate the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway, which plays a crucial role in the cellular antioxidant response, thereby protecting cells from oxidative stress.
Caption: Signaling pathways modulated by Chalcone derivatives.
This compound Derivatives: Emerging Mechanisms
While the signaling pathways for this compound derivatives are less extensively studied compared to chalcones, evidence suggests a similar involvement of the NF-κB and Nrf2 signaling pathways in their anti-inflammatory effects.[17][18] Their anticancer activity is associated with the induction of cell cycle arrest and apoptosis , though the precise upstream signaling events are still under active investigation.[2]
Caption: Mechanisms of action for this compound derivatives.
Behind the Scenes: Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis and biological evaluation of these compounds, based on established literature.
Synthesis Protocols
Both classes of compounds are typically synthesized via a Claisen-Schmidt condensation reaction.
General Procedure for the Synthesis of 2-Benzylidene-1,3-indandione Derivatives:
A mixture of an appropriate benzaldehyde (1 equivalent) and 1,3-indandione (1 equivalent) is dissolved in a suitable solvent such as ethanol. A catalytic amount of a base, like piperidine or sodium hydroxide, is added to the mixture. The reaction is then stirred at room temperature or heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization from an appropriate solvent to yield the pure 2-benzylidene-1,3-indandione derivative.[8][20]
Caption: Synthesis workflow for 2-Benzylidene-1,3-indandione derivatives.
General Procedure for the Synthesis of Chalcone Derivatives:
An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of a strong base, typically potassium hydroxide or sodium hydroxide, is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as indicated by TLC. The mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl). The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone derivative.[5][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. imedpub.com [imedpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New antimicrobial combinations: substituted chalcones- oxacillin against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 16. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijddr.in [ijddr.in]
The Influence of Chemical Structure on the Antimicrobial Potency of 2-Benzylidene-1,3-indandione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. The 2-benzylidene-1,3-indandione scaffold has attracted considerable interest within the scientific community due to its diverse biological activities, including promising antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-benzylidene-1,3-indandione derivatives, supported by experimental data, to inform the rational design of more potent antimicrobial compounds.
Comparative Antimicrobial Activity of 2-Benzylidene-1,3-indandione Derivatives
The antimicrobial efficacy of 2-benzylidene-1,3-indandione derivatives is significantly influenced by the nature and position of substituents on the benzylidene ring. A key study by Radhakrishnan et al. systematically investigated these effects against a panel of Gram-positive and Gram-negative bacteria.[1][2] The results, summarized below, demonstrate a clear correlation between the electronic properties of the substituents and the observed antimicrobial activity.
| Compound/Substituent (on Benzylidene Ring) | Zone of Inhibition (mm) vs. S. aureus (Gram-positive) | Zone of Inhibition (mm) vs. A. hydrophila (Gram-negative) | Zone of Inhibition (mm) vs. E. coli (Gram-negative) | Zone of Inhibition (mm) vs. P. aeruginosa (Gram-negative) | Zone of Inhibition (mm) vs. P. mirabilis (Gram-negative) | Zone of Inhibition (mm) vs. V. paraheamolyticus (Gram-negative) |
| Unsubstituted (-H) | 8 | 8 | 8 | 8 | 7 | 9 |
| -OCH₃ (Electron-donating) | 6 | 6 | 6 | 7 | 6 | 7 |
| -CH₃ (Electron-donating) | 7 | 7 | 7 | 7 | 6 | 7 |
| -Cl (Electron-withdrawing) | 9 | 9 | 9 | 9 | 9 | 10 |
| -Br (Electron-withdrawing) | 10 | 10 | 10 | 10 | 10 | 10 |
| -COOH (Electron-withdrawing) | 12 | 12 | 12 | 12 | 12 | 12 |
Data sourced from Radhakrishnan et al., 2016. [1][2]
The data clearly indicates that electron-withdrawing groups (EWGs) on the benzylidene ring enhance antimicrobial activity, while electron-donating groups (EDGs) tend to diminish it.[1] The order of activity was found to be -COOH > -Br > -Cl > -H > -CH₃ > -OCH₃.[2] This trend suggests that the polarization of the α,β-unsaturated carbonyl system, a known Michael acceptor, plays a crucial role in the mechanism of action, likely through interaction with biological nucleophiles in the microbial cell.[3] Notably, compounds with halogen substituents are often effective against Gram-positive bacteria like S. aureus.[4]
Experimental Protocols
The following is a detailed methodology for the antimicrobial activity assay as described in the cited literature.
Synthesis of 2-Benzylidene-1,3-indandione Derivatives
Substituted 2-benzylidene-1,3-indandiones were prepared via a Knoevenagel condensation.[5] Equimolar amounts of 1,3-indandione and the appropriately substituted benzaldehyde were dissolved in warm ethanol. A catalytic amount of 10% sodium hydroxide solution was added, and the reaction mixture was stirred for 2-3 hours before being left to stand overnight. The solvent was then removed under vacuum to yield the final product.[1] The purity of the compounds was confirmed using TLC, and their structures were characterized by UV-Vis, IR, ¹H NMR, and ¹³C NMR spectroscopy.[1][2]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.[1]
-
Microbial Strains: The study utilized the Gram-positive bacterium Staphylococcus aureus and five Gram-negative bacteria: Aeromonas hydrophila, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, and Vibrio paraheamolyticus.[1][2]
-
Culture Preparation: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours.
-
Inoculation: Sterile nutrient agar plates were uniformly swabbed with the respective bacterial cultures.
-
Well Preparation: A sterile cork borer was used to create wells of a specific diameter in the agar plates.
-
Compound Application: A defined concentration of each test compound, dissolved in a suitable solvent, was added to the wells. A standard antibiotic (e.g., Amphotericin-B) was used as a positive control.[2]
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.[1]
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key relationships and processes.
Caption: Workflow for the structure-activity relationship (SAR) analysis of 2-benzylidene-1,3-indandione derivatives.
Caption: Key structural features of 2-benzylidene-1,3-indandione influencing antimicrobial activity.
References
A Comparative Analysis of Benzylidene-2,3-dihydro-1H-inden-1-one and Aurone Derivatives as Tau Aggregation Inhibitors
For Immediate Release
In the relentless pursuit of effective therapeutics for neurodegenerative tauopathies, such as Alzheimer's disease, two classes of compounds, benzylidene-2,3-dihydro-1H-inden-1-one (indanones) and aurone derivatives, have emerged as promising inhibitors of tau protein aggregation. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in this critical field.
The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of a range of neurodegenerative diseases. Inhibiting this process is a key therapeutic strategy. Both indanone and aurone derivatives have demonstrated potential in this area, with their activity largely influenced by their chemical structures.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the 50% inhibitory concentrations (IC50) for tau aggregation is crucial for evaluating the relative potency of these compound classes. While comprehensive head-to-head studies with extensive IC50 data are limited, available research provides valuable insights into their structure-activity relationships.
A key study directly comparing indanone and aurone derivatives highlighted that the degree of hydroxylation on the benzylidene and aurone scaffolds is a critical determinant of their inhibitory activity against the aggregation of the AcPHF6 peptide, a key fragment of the tau protein involved in fibrillation.[1][2]
Table 1: Tau Aggregation Inhibition by Benzylidene-2,3-dihydro-1H-inden-1-one and Aurone Derivatives
| Compound Class | Derivative | Concentration (µM) | Tau Aggregation Inhibition (%) | Reference |
| Benzylidene-2,3-dihydro-1H-inden-1-one | Indanone 13a | 10 | ~90 | [2] |
| Aurone | Aurone 28 | 10 | 93 | [2] |
| Aurone 29 | 10 | 92 | [2] | |
| Aurone 30 | 10 | 100 | [2] |
Note: The data presented is based on the inhibition of AcPHF6 peptide fibrillation, a widely used model for studying tau aggregation.
The data suggests that both classes of compounds can be highly effective inhibitors of tau peptide aggregation. Notably, specific polyhydroxylated aurones demonstrated near-complete inhibition at a 10 µM concentration.[2] Similarly, a promising indanone derivative also exhibited strong inhibitory effects.[2] The structure-activity relationship studies emphasize that the number and position of hydroxyl groups significantly impact the inhibitory potency of both indanones and aurones.[1][2]
Cytotoxicity Profile
One study investigating benzylidene-indenone derivatives in the human neuroblastoma SH-SY5Y cell line found that at a concentration of 10 µM, the majority of the synthesized compounds did not inhibit cell growth by more than 50%, suggesting a favorable preliminary safety profile in this neuronal cell model. Several aurone derivatives have also been reported to exhibit low toxicity in various cell lines, including human breast cancer cells. However, for a comprehensive understanding, further studies determining the 50% cytotoxic concentration (CC50) in neuronal cell lines are imperative for both classes of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these tau aggregation inhibitors.
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This assay is a standard method for monitoring the formation of amyloid fibrils, such as aggregated tau.
-
Preparation of Reagents:
-
Tau protein solution (e.g., AcPHF6 peptide) is prepared in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Inhibitor compounds (benzylidene-2,3-dihydro-1H-inden-1-one or aurone derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Thioflavin T (ThT) stock solution is prepared in buffer and filtered.
-
An aggregation inducer, such as heparin, may be used to accelerate the aggregation process in vitro.
-
-
Assay Procedure:
-
The tau protein solution is mixed with the inhibitor compound at various concentrations in a 96-well microplate. A control group without the inhibitor is also prepared.
-
The aggregation inducer (if used) is added to each well.
-
The microplate is incubated at 37°C with continuous shaking to promote aggregation.
-
At specified time intervals, the ThT solution is added to the wells.
-
The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
-
Data Analysis:
-
The fluorescence intensity of ThT is directly proportional to the amount of fibrillar tau aggregates.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with the inhibitor to the control wells without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces tau aggregation by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture:
-
Neuronal cells (e.g., SH-SY5Y) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate and allowed to adhere overnight.
-
-
Treatment with Compounds:
-
The cells are treated with various concentrations of the benzylidene-2,3-dihydro-1H-inden-1-one or aurone derivatives for a specified period (e.g., 24 or 48 hours). A control group of untreated cells is also maintained.
-
-
MTT Incubation:
-
After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the untreated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined from the dose-response curve.
-
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of tau aggregation and its inhibition, as well as the experimental workflow for evaluating these inhibitors.
References
Unveiling the Potential of 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives Against Drug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates, 2-benzylidene-1H-indene-1,3(2H)-dione derivatives have emerged as a scaffold of significant interest. This guide provides a comparative analysis of their efficacy against drug-resistant bacteria, supported by available experimental data, alongside detailed experimental protocols and an exploration of their potential mechanisms of action.
Quantitative Antimicrobial Activity
The antibacterial efficacy of this compound derivatives and their structural analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. While extensive MIC data for a broad range of these specific derivatives against a comprehensive panel of drug-resistant bacteria is still emerging in publicly available literature, preliminary studies and data from related compounds provide valuable insights.
For comparison, a study on substituted 2-benzylidene-1,3-indandiones reported zones of inhibition against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa[1][2]. However, this study did not provide specific MIC values against resistant strains.
A structurally related class of compounds, (Z)-2-benzylidene-3-oxobutanamide derivatives, has shown significant activity against challenging drug-resistant pathogens. For instance, certain derivatives have demonstrated potent efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB)[3]. This highlights the potential of the shared benzylidene pharmacophore in combating resistant bacteria.
To provide a clear comparison, the following table summarizes the available MIC values for a representative (Z)-2-benzylidene-3-oxobutanamide derivative against key resistant strains, alongside the MICs of conventional antibiotics for context.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) (µg/mL)
| Compound/Antibiotic | Methicillin-Resistant Staphylococcus aureus (MRSA) | Multidrug-Resistant Acinetobacter baumannii |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | 2[3] | 16[3] |
| Vancomycin | >1000 | - |
| Ciprofloxacin | 0.25 - 0.5 | - |
Note: Data for Vancomycin and Ciprofloxacin against MRSA are provided as a general reference and can vary between strains.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antimicrobial activity. The following are detailed protocols for two commonly employed assays.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions of known concentrations
-
Positive control antibiotic solution (e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve compounds)
-
Bacterial culture in logarithmic growth phase
-
Sterile swabs
-
Incubator
Procedure:
-
A standardized inoculum of the test bacterium is uniformly spread onto the surface of a nutrient agar plate using a sterile swab.
-
Wells are aseptically punched into the agar using a sterile cork borer.
-
A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits bacterial growth.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound stock solution
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control wells (broth with inoculum, no compound)
-
Negative control wells (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in MHB directly in the wells of a 96-well plate.
-
A standardized bacterial inoculum is added to each well (except the negative control).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound derivatives are still under active investigation. However, based on the activity of structurally related compounds, several potential mechanisms can be proposed.
A prominent mechanism for antibacterial action is the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair, are well-established targets for many antibiotics. The planar, aromatic structure of the indene-1,3-dione core could potentially intercalate with DNA or bind to the active sites of these enzymes, thereby disrupting their function.
Another plausible mechanism is the disruption of the bacterial cell membrane integrity. The lipophilic nature of these compounds could facilitate their insertion into the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
Furthermore, some antimicrobial agents act by interfering with bacterial communication systems, such as quorum sensing. By disrupting these signaling pathways, the expression of virulence factors and biofilm formation can be inhibited, rendering the bacteria more susceptible to the host's immune system and conventional antibiotics. The ability of this compound derivatives to modulate these pathways warrants further investigation.
Conclusion
This compound derivatives represent a promising class of compounds in the fight against drug-resistant bacteria. While more extensive quantitative data is needed to fully establish their spectrum of activity, preliminary findings and data from structurally similar molecules are encouraging. The potential for these compounds to target essential bacterial enzymes and disrupt cell membrane integrity makes them attractive candidates for further development. Future research should focus on synthesizing a broader range of derivatives, systematically evaluating their MICs against a panel of clinically relevant drug-resistant strains, and elucidating their precise mechanisms of action to guide the design of more potent and selective antibacterial agents.
References
In Vitro Cytotoxicity of (E)-3-(4′-X-benzylidene)-1-indanones Compared to Tetralone and Benzosuberone Analogs: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the in vitro cytotoxicity of a series of (E)-3-(4′-X-benzylidene)-1-indanones and their corresponding tetralone and benzosuberone analogs. The data presented here is synthesized from a key study in the field, offering researchers, scientists, and drug development professionals a concise overview of the structure-activity relationships and cytotoxic potential of these compound classes against various cancer cell lines.
Comparative Cytotoxicity Data (IC50, µM)
The in vitro cytotoxic activities of (E)-3-(4′-X-benzylidene)-1-indanones (series 2 ), (E)-2-(4′-X-benzylidene)-1-tetralones (series 3 ), and (E)-2-(4′-X-benzylidene)-1-benzosuberones (series 4 ) were evaluated against a panel of murine and human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potency.
| Compound | Substituent (X) | P388 (murine leukemia) | L1210 (murine leukemia) | Molt 4/C8 (human T-lymphocyte) | CEM (human T-lymphocyte) |
| 2a | H | >20.0 | >20.0 | >20.0 | >20.0 |
| 2b | CH3 | >20.0 | >20.0 | >20.0 | >20.0 |
| 2c | OCH3 | >20.0 | >20.0 | >20.0 | >20.0 |
| 3a | H | 5.8 | 6.5 | 4.3 | 4.9 |
| 3b | CH3 | 2.1 | 2.3 | 1.8 | 2.0 |
| 3c | OCH3 | 4.5 | 5.1 | 3.9 | 4.2 |
| 4a | H | 3.2 | 3.8 | 2.9 | 3.5 |
| 4b | CH3 | 1.5 | 1.8 | 1.2 | 1.6 |
| 4c | OCH3 | 2.8 | 3.1 | 2.5 | 2.9 |
Data sourced from referenced study. Lower IC50 values indicate higher cytotoxicity.
The study revealed that the five-membered ring (E)-3-(4′-X-benzylidene)-1-indanones (2a-c ) exhibited significantly lower cytotoxicity compared to their six-membered (tetralone, 3a-c ) and seven-membered (benzosuberone, 4a-c ) counterparts across all tested cell lines[1][2].
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assays performed in the cited study.
Cell Lines and Culture Conditions
-
Cell Lines:
-
Murine Leukemia: P388, L1210
-
Human T-lymphocytes: Molt 4/C8, CEM
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin.
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 5 x 10^4 cells per well.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted with the culture medium to achieve a range of final concentrations. Each concentration was tested in triplicate.
-
Incubation: The treated cells were incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan Solubilization: The plates were incubated for an additional 4 hours. Subsequently, the culture medium was removed, and the formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
Visualized Mechanisms and Workflows
Thia-Michael Reaction Workflow
The study investigated the reaction of these compounds with cellular thiols, such as glutathione (GSH), as a potential mechanism for their cytotoxic action. The following diagram illustrates the general workflow of the Thia-Michael addition reaction.
Caption: General workflow of the Thia-Michael addition of a cellular thiol to the α,β-unsaturated ketone core of the tested compounds.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the key steps in the experimental procedure for determining the in vitro cytotoxicity of the compounds.
Caption: Step-by-step experimental workflow for the in vitro cytotoxicity evaluation using the MTT assay.
References
Unveiling the Structure-Activity Relationship: How Hammett Constants Predict Antimicrobial Efficacy of 2-Benzylidene-1,3-indandiones
A comprehensive analysis of substituted 2-benzylidene-1,3-indandiones reveals a clear correlation between their chemical structure and antimicrobial potency. This guide synthesizes experimental findings, demonstrating that the electronic properties of substituents, as quantified by Hammett constants, are a key determinant of the compounds' ability to inhibit microbial growth. This relationship provides a predictive framework for the rational design of more effective antimicrobial agents based on the 2-benzylidene-1,3-indandione scaffold.
A study on a series of 2-benzylidene-1,3-indandione derivatives showcases a direct link between the electron-withdrawing or electron-donating nature of substituents on the benzylidene ring and the resulting antimicrobial activity.[1][2] Compounds with electron-withdrawing groups exhibit enhanced efficacy against a panel of pathogenic bacteria, suggesting that these modifications are crucial for biological activity.
Comparative Analysis of Antimicrobial Activity
The antimicrobial effects of six substituted 2-benzylidene-1,3-indandiones were evaluated against a range of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate a consistent trend: substituents with positive Hammett constants (σp), which are electron-withdrawing, lead to greater antimicrobial activity, as measured by the zone of inhibition. Conversely, electron-donating groups, characterized by negative Hammett constants, result in diminished activity.
The data clearly demonstrates that the order of increasing antimicrobial efficacy follows the trend of increasing Hammett σp values: -OCH3 < -CH3 < -H < -Cl ≈ -Br < -COOH.[2] This correlation was found to be statistically significant, as exemplified by the linear relationship observed in a Hammett plot for Vibrio paraheamolyticus, which yielded the equation: log IZR = (0.32 ± 0.01)σp + (0.952 ± 0.003).[2] The positive slope (ρ value) of 0.32 confirms that electron-withdrawing substituents enhance the antimicrobial activity.[2]
| Substituent (X) | Hammett Constant (σp) | Antimicrobial Activity (Zone of Inhibition in mm) | |||||
| Staphylococcus aureus (Gram-positive) | Aeromonas hydrophila | Escherichia coli | Pseudomonas aeruginosa | Proteus mirabilis | Vibrio paraheamolyticus | ||
| -OCH3 | -0.27 | 6 | 5 | 6 | 5 | 5 | 5 |
| -CH3 | -0.17 | 7 | 6 | 7 | 6 | 6 | 7 |
| -H | 0.00 | 8 | 7 | 8 | 8 | 7 | 9 |
| -Cl | +0.23 | 9 | 8 | 9 | 8 | 9 | 10 |
| -Br | +0.23 | 9 | 9 | 10 | 9 | 10 | 10 |
| -COOH | +0.45 | 11 | 12 | 12 | 11 | 12 | 12 |
| Standard (Amphotericin-B) | - | 16 | 21 | 16 | 21 | 18 | 18 |
The Underlying Mechanism: A Logical Relationship
The observed correlation can be explained by the electronic effects of the substituents on the 2-benzylidene-1,3-indandione molecule. Electron-withdrawing groups increase the acidity and potentially the electrophilicity of the molecule, which may enhance its interaction with biological nucleophiles in microbial cells, thereby inhibiting their growth.[1][2] The following diagram illustrates this proposed relationship.
References
Predicting Cancer Cell Toxicity: A Guide to the Thiol Reactivity of Cyclic Chalcone Analogs
A deep dive into the correlation between the inherent thiol reactivity of cyclic chalcone analogs and their effectiveness in killing cancer cells offers a promising avenue for targeted drug development. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this relationship, supported by experimental data and detailed methodologies.
Chalcones, a class of organic compounds characterized by an α,β-unsaturated carbonyl system, have long been recognized for their wide range of biological activities, including potent anticancer properties.[1][2][3] A key mechanism underlying their cytotoxicity is believed to be their reactivity towards endogenous thiols, such as the tripeptide glutathione (GSH), which plays a crucial role in maintaining cellular redox balance.[4][5] This reactivity, primarily a Michael-type addition, can lead to the depletion of cellular thiols, inducing oxidative stress and triggering apoptosis in cancer cells.[5][6] Cyclic chalcone analogs, which feature the chalcone core embedded within a ring structure, offer a structurally rigid platform for fine-tuning this reactivity and enhancing cytotoxic potential.[4][7]
This guide explores the predictive power of thiol reactivity in assessing the cytotoxicity of cyclic chalcone analogs, presenting a structured comparison based on available experimental data.
Comparative Analysis of Thiol Reactivity and Cytotoxicity
The correlation between the rate of reaction with thiols and the cytotoxic potency (often measured as the half-maximal inhibitory concentration, IC50) is a critical aspect of rational drug design for this class of compounds. Generally, a higher thiol reactivity is expected to correlate with lower IC50 values, indicating greater cytotoxicity. However, this relationship is not always linear and can be influenced by other factors such as cell permeability and interactions with other biological targets.
Below is a summary of representative data comparing the thiol reactivity and cytotoxicity of various chalcone analogs.
| Compound ID | Chalcone Analog Type | Thiol Reactivity Metric (Relative) | Cancer Cell Line | Cytotoxicity (IC50, µM) | Reference |
| IIb | (E)-3-(4′-methylbenzylidene)-1-tetralone | Lower | Molt 4/C8, CEM T-lymphocytes | >50-fold less potent than IIIb | [4] |
| IIIb | (E)-3-(4′-methylbenzylidene)-4-chromanone | Higher | Molt 4/C8, CEM T-lymphocytes | >50-fold more potent than IIb | [4] |
| Licochalcone A | Open-chain | Not explicitly quantified | A549, B-16, 3T3 | 46.13, 25.89, 33.42 | [8] |
| trans-chalcone | Open-chain | Not explicitly quantified | A549, B-16, 3T3 | 81.29, 45.42, 48.40 | [8] |
| 4-Methoxychalcone | Open-chain | Not explicitly quantified | A549, B-16, 3T3 | 85.40, 50.15, 64.34 | [8] |
Note: The thiol reactivity for IIb and IIIb is inferred from the study's findings which directly link the increased cytotoxicity of IIIb to its higher thiol reactivity.[4] For the open-chain chalcones, while direct thiol reactivity data is not provided in the same study, their cytotoxicity values are presented for comparison.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate assessment of thiol reactivity and cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability.[9][10][11]
-
Cell Seeding: Cancer cells (e.g., A-375 human melanoma, HeLa, MCF-7) are seeded in 96-well plates at a density of 1.5 × 10³ to 3 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[8][9]
-
Compound Treatment: The cyclic chalcone analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. The cells are then incubated for a further 24 to 48 hours.[8][9]
-
MTT Addition: The medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.[8][9]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[8][9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 550 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.[8]
Thiol Reactivity Assay (HPLC-Based)
The reactivity of chalcone analogs with thiols like glutathione (GSH) or N-acetylcysteine (NAC) can be quantitatively monitored using High-Performance Liquid Chromatography (HPLC).[4][12]
-
Reaction Mixture Preparation: Solutions of the chalcone analog and the thiol reagent (GSH or NAC) are prepared in a suitable buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions or other pH values to study pH-dependence).[5][12]
-
Incubation: The chalcone and thiol solutions are mixed to initiate the reaction and incubated at a controlled temperature.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points.
-
HPLC Analysis: The samples are analyzed by HPLC with UV detection to separate and quantify the remaining chalcone analog and the newly formed thiol adduct.[4]
-
Data Analysis: The rate of disappearance of the chalcone analog or the rate of appearance of the adduct is plotted against time to determine the reaction kinetics. This allows for the calculation of second-order rate constants (k₂) for the thia-Michael addition, providing a quantitative measure of thiol reactivity.[13]
Visualizing the Workflow and Mechanism
To better understand the process of investigating thiol reactivity and its implications, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions [mdpi.com]
- 5. Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anjs.edu.iq [anjs.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reactivity assessment of chalcones by a kinetic thiol assay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Potent Inhibition of Firefly Luciferase by 2-Benzylidene-tetralone Derivatives: A Comparative Analysis
A recent study has identified a series of 2-benzylidene-tetralone derivatives as highly potent, reversible inhibitors of firefly luciferase (Fluc), an enzyme widely used in biomedical research and drug discovery as a reporter protein.[1][2][3] These novel inhibitors demonstrate significantly greater potency than commonly known inhibitors, such as resveratrol. This guide provides a comparative analysis of the inhibitory potency of these derivatives, supported by experimental data and detailed protocols for researchers.
Comparative Inhibitory Potency
The inhibitory activities of several 2-benzylidene-tetralone derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The data reveals that these compounds exhibit inhibitory potencies ranging from the sub-nanomolar to the nanomolar scale, representing a substantial improvement over existing inhibitors.
For instance, the most active compound, designated as 48 , was found to have an IC50 value of 0.25 nM.[1][2][3] This represents a greater than 7000-fold increase in potency compared to resveratrol (IC50 = 1.9 μM).[1][2] Several other derivatives, including compounds 14, 16, 17, 19, 20, and 24 , also displayed remarkable inhibitory activity with IC50 values in the low nanomolar range.[2]
Below is a summary of the IC50 values for selected 2-benzylidene-tetralone derivatives and reference compounds.
| Compound | IC50 (nM) | Fold Increase in Activity vs. Resveratrol | Fold Increase in Activity vs. 3i |
| 48 | 0.25 | 7600 | 480 |
| 17 | 0.5 | 3800 | 240 |
| 24 | 0.5 | 3800 | 240 |
| 16 | 1.2 | 1583 | 100 |
| 19 | 1.2 | 1583 | 100 |
| 14 | 7 | 271 | 17 |
| 22 | 7 | 271 | 17 |
| 20 | 12 | 158 | 10 |
| Resveratrol (Res) | 1900 | 1 | 0.06 |
| 3i | 120 | 16 | 1 |
Data sourced from ACS Medicinal Chemistry Letters, 2022.[2]
Mechanism of Action: Competitive Inhibition
The study indicates that these 2-benzylidene-tetralone derivatives act as reversible inhibitors of firefly luciferase by competing with its substrate, D-luciferin.[1][2] This competitive inhibition mechanism means the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and halting the bioluminescent reaction. Notably, these compounds demonstrated high selectivity for firefly luciferase over Renilla luciferase, another commonly used reporter enzyme.[2]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the identification of these novel inhibitors.
Firefly Luciferase Inhibition Assay:
-
Reagents and Materials:
-
Firefly luciferase (Fluc) enzyme
-
D-luciferin (substrate)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgSO4 and DTT)
-
2-benzylidene-tetralone derivatives (test compounds)
-
DMSO (dimethyl sulfoxide) for compound dissolution
-
96-well opaque plates
-
Luminometer
-
-
Assay Procedure:
-
A solution of firefly luciferase in assay buffer is prepared.
-
The test compounds are serially diluted in DMSO and then added to the wells of a 96-well plate.
-
The luciferase solution is added to each well containing the test compound and incubated for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by injecting a solution of D-luciferin and ATP into each well.
-
The resulting bioluminescence is immediately measured using a luminometer.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Conclusion
The identification of 2-benzylidene-tetralone derivatives as potent and reversible inhibitors of firefly luciferase opens new avenues for the development of advanced assay platforms and chemical probes.[1][2] Their sub-nanomolar to nanomolar inhibitory potency and high selectivity make them superior alternatives to existing inhibitors.[2] The detailed experimental protocols provided herein will enable researchers to further investigate these compounds and leverage their properties for various applications in biological and biomedical research.
References
- 1. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Benzylidene-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for 2-Benzylidene-1H-indene-1,3(2H)-dione. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation[1].
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Toxic if swallowed | H301 |
| Causes skin irritation | H315 |
| May cause an allergic skin reaction | H317 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Recommended Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3]. A face shield may also be necessary for splash hazards. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure[2][3]. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact[1]. Contaminated work clothing should not be allowed out of the workplace[1]. |
| Respiratory Protection | Use only in a well-ventilated area[1]. If dusts are generated, a NIOSH-approved respirator is required[1]. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or creating solutions[1].
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation[3].
2.2. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by removing any unnecessary items and ensuring all required equipment is within reach.
-
Weighing:
-
Perform all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Use a dedicated, clean spatula for transferring the solid.
-
Close the container tightly immediately after use[1].
-
-
Dissolving:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the process generates heat, use an ice bath to control the temperature.
-
-
Transferring:
-
Use appropriate glassware for liquid transfers (e.g., pipettes, graduated cylinders).
-
Avoid direct contact with the substance.
-
-
General Practices:
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Emergency Situation | First Aid and Response Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth[1]. |
| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse[1]. |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][3]. |
| Chemical Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully take up the spilled material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the affected area thoroughly[1]. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Characterization:
-
This chemical is considered hazardous waste.
4.2. Disposal Protocol:
-
Container Management:
-
Keep waste containers tightly closed and store them in a well-ventilated area[1].
-
Label all waste containers clearly with the chemical name and associated hazards.
-
-
Waste Disposal:
Chemical Spill Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
